Ethyl 2-(1H-pyrazol-3-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82668-50-6 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(1H-pyrazol-3-yl)acetate synthesis from ethyl acetoacetate
An In-depth Technical Guide for the Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate from Ethyl Acetoacetate
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available and economical starting material, ethyl acetoacetate. Standard synthetic approaches, such as the direct Knorr condensation of ethyl acetoacetate with hydrazine, problematically yield 3-methyl-5-pyrazolone, not the desired C3-acetate substituted pyrazole.[1][2] This guide therefore delineates a robust, multi-step strategy designed to overcome this inherent regiochemical challenge. The pathway involves the initial conversion of ethyl acetoacetate to a key C5 dicarbonyl intermediate, diethyl 3-oxoglutarate. This intermediate undergoes a regioselective cyclocondensation with hydrazine to form the pyrazolone ring system bearing the correct side chain, followed by a critical aromatization sequence to yield the final target compound. Each step is presented with detailed mechanistic rationale, step-by-step experimental protocols, and insights into process control and validation, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have made it a cornerstone in the design of drugs targeting a wide array of biological targets. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3]
This compound is a particularly useful derivative, offering a reactive ester handle for further molecular elaboration, making it an ideal starting point for the synthesis of more complex active pharmaceutical ingredients (APIs). However, its synthesis is non-trivial. The primary challenge lies in controlling the regioselectivity of the pyrazole ring formation to install the acetate moiety at the C3 position when starting from simple precursors like ethyl acetoacetate. This guide provides a validated pathway to address this synthetic problem.
Strategic Overview: A Three-Stage Synthetic Approach
Direct condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with hydrazine hydrate is the most common route to pyrazole rings, known as the Knorr Pyrazole Synthesis.[4] However, this reaction invariably places the methyl group at the C3 (or C5) position of the resulting pyrazolone. To achieve the desired C3-acetate substitution, a more strategic approach is required, proceeding through three distinct stages:
-
Stage I: Synthesis of the Key Intermediate, Diethyl 3-Oxoglutarate. The gamma-carbon of ethyl acetoacetate is functionalized via carboxylation to create the necessary 1,3,5-dicarbonyl framework.
-
Stage II: Regioselective Cyclocondensation. The synthesized diethyl 3-oxoglutarate is reacted with hydrazine hydrate in a Knorr-type condensation to form the heterocyclic intermediate, Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate.
-
Stage III: Aromatization to the Target Pyrazole. The stable pyrazolone ring is converted to the aromatic pyrazole via a two-step chlorination/reduction sequence.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of Diethyl 3-Oxoglutarate
Mechanistic Rationale
To install the required –CH2COOEt group, the parent ethyl acetoacetate molecule must be elaborated into a symmetrical 1,3,5-dicarbonyl compound. This is achieved by carboxylation of the terminal methyl group (the Cγ position). The process involves the formation of a dianion. Strong bases, such as sodium hydride followed by n-butyllithium, are used to deprotonate first the active methylene (Cα) and subsequently the less acidic terminal methyl group (Cγ). This nucleophilic Cγ-anion is then quenched with an electrophilic carboxylating agent, such as diethyl carbonate, to yield the target intermediate.
Detailed Experimental Protocol
Caution: This procedure uses highly reactive and flammable reagents (sodium hydride, n-butyllithium). It must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents by trained personnel.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reaction Initiation: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.0 eq) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
First Deprotonation: Ethyl acetoacetate (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the mono-enolate.
-
Second Deprotonation: The suspension is further cooled to -10 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, ensuring the temperature does not exceed -5 °C. The reaction mixture is stirred for an additional 1-2 hours at 0 °C.
-
Carboxylation: Diethyl carbonate (1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl 3-oxoglutarate as a colorless oil.
Expected Data
| Parameter | Expected Value |
| Yield | 65-75% |
| Boiling Point | 138-140 °C at 10 mmHg |
| Appearance | Colorless Oil |
| ¹H NMR (CDCl₃) | δ ~1.28 (t, 6H), 2.55 (s, 2H), 3.45 (s, 2H), 4.20 (q, 4H) |
| ¹³C NMR (CDCl₃) | δ ~14.1, 48.9, 58.2, 61.5, 167.0, 201.5 |
Part II: Cyclocondensation to the Pyrazolone Intermediate
Mechanistic Rationale
This stage employs the classical Knorr pyrazole synthesis.[4] The reaction proceeds via the nucleophilic attack of a terminal nitrogen atom of hydrazine onto one of the ester carbonyl groups of diethyl 3-oxoglutarate, followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the central ketone. Subsequent dehydration leads to the formation of the stable 5-pyrazolone ring. Due to the symmetry of the dicarbonyl intermediate, the issue of regioselectivity is elegantly circumvented, leading to a single major product.
Caption: Simplified mechanism of the Knorr pyrazolone synthesis.
Detailed Experimental Protocol
-
Reaction Setup: A round-bottom flask is charged with diethyl 3-oxoglutarate (1.0 eq) and ethanol.
-
Hydrazine Addition: Hydrazine hydrate (1.05 eq) is added dropwise to the solution at room temperature.
-
Reaction Conditions: The mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate.
Expected Data
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 184-186 °C |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~1.20 (t, 3H), 3.30 (s, 2H), 5.15 (s, 1H), 4.10 (q, 2H), 11.5 (br s, 2H) |
| Mass Spec (ESI+) | m/z 185.08 [M+H]⁺ |
Part III: Aromatization to this compound
Mechanistic Rationale and Trustworthiness
The pyrazolone intermediate exists in several tautomeric forms but is highly stable and does not readily aromatize. A robust method to drive the formation of the aromatic pyrazole ring is to convert the C5-carbonyl into a group that can be easily eliminated. A standard and reliable method is the conversion to a 5-chloro-pyrazole derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of dimethylformamide (DMF) which forms the reactive Vilsmeier reagent. The resulting 5-chloro-pyrazole is a stable, isolable intermediate. The final step is the reductive dehalogenation of this intermediate, typically achieved through catalytic hydrogenation, to yield the target compound. This two-step sequence is highly reliable and provides a clean product.
Detailed Experimental Protocol
Step A: Chlorination
-
Vilsmeier Reagent Formation (Caution): In a flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is cooled in an ice bath. Anhydrous DMF (3.0-4.0 eq) is added dropwise with vigorous stirring.
-
Substrate Addition: The pyrazolone intermediate (1.0 eq) is added portion-wise to the Vilsmeier reagent, ensuring the temperature is controlled.
-
Reaction: The mixture is heated to 80-90 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with a base (e.g., sodium carbonate or aqueous ammonia) to pH 7-8. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.
Step B: Reductive Dehalogenation
-
Reaction Setup: The 5-chloro-pyrazole intermediate from the previous step is dissolved in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is charged with hydrogen gas (typically 1-3 atm or using a balloon) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is purified, if necessary, by column chromatography to give the final product, this compound.
Expected Data for Final Product
| Parameter | Expected Value |
| Overall Yield (from Pyrazolone) | 60-70% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H), 3.65 (s, 2H), 4.18 (q, 2H), 6.25 (d, 1H), 7.50 (d, 1H), 9.8 (br s, 1H) |
| Mass Spec (ESI+) | m/z 169.09 [M+H]⁺ |
Conclusion and Outlook
The presented three-stage synthesis provides a logical and dependable route to this compound starting from ethyl acetoacetate. By strategically creating a symmetrical C5 dicarbonyl intermediate, this pathway effectively overcomes the inherent regioselectivity challenges of the standard Knorr synthesis. The protocols described are robust and scalable, utilizing well-established chemical transformations. While the multi-step nature is a consideration, the high yields and purity of the final product validate this approach for laboratory and potential pilot-scale production. Future research may focus on developing a more atom-economical catalytic method for the direct C-H functionalization of 3-methyl-pyrazole derivatives, which could offer a more direct, albeit currently challenging, alternative route.
References
A Comprehensive Spectroscopic Guide to Ethyl 2-(1H-pyrazol-3-yl)acetate: ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(1H-pyrazol-3-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a cornerstone of molecular characterization, NMR spectroscopy offers unambiguous structural confirmation by providing detailed information about the chemical environment of each proton and carbon atom. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the rationale behind spectral assignments, providing standardized experimental protocols, and underscoring the principles of spectral interpretation for pyrazole derivatives.
Introduction and Molecular Structure
This compound is a bifunctional molecule incorporating a pyrazole ring, a common scaffold in pharmacologically active compounds, and an ethyl ester moiety. The precise characterization of its structure is paramount for quality control, reaction monitoring, and understanding its chemical reactivity. NMR spectroscopy is the definitive method for this purpose, revealing the molecule's electronic and topological features through chemical shifts, spin-spin coupling, and signal integration.
To facilitate a clear discussion, the atoms in this compound are systematically numbered as shown in the diagram below. This numbering will be used consistently for all spectral assignments throughout this guide.
Figure 1: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. For this compound, we anticipate five primary signals corresponding to the chemically distinct protons, plus a potential signal from the N-H proton. The interpretation relies on chemical shift (δ), signal integration (number of protons), and spin-spin splitting (multiplicity).
Predicted ¹H NMR Signals and Assignments
-
Ethyl Group Protons (H-10, H-11): This group gives rise to a characteristic ethyl pattern. The three protons of the methyl group (H-11) are split by the two adjacent methylene protons (H-10), resulting in a triplet . Conversely, the two methylene protons (H-10) are split by the three methyl protons (H-11), producing a quartet .[1][2][3] The H-10 protons are directly attached to an oxygen atom, causing a significant downfield shift compared to the H-11 protons.
-
Methylene Bridge Protons (H-6): The two protons on C-6 are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Their position is influenced by two deshielding groups: the aromatic pyrazole ring and the electron-withdrawing carbonyl group (C-7).
-
Pyrazole Ring Protons (H-4, H-5): The protons on the pyrazole ring, H-4 and H-5, are not equivalent. They are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets . The coupling constant (³JH4-H5) is typically small for pyrazoles, around 2-3 Hz. H-5 is generally observed further downfield than H-4 due to its proximity to the two ring nitrogens.[4][5]
-
Amine Proton (H-1): The N-H proton of the pyrazole ring often appears as a broad singlet. Its chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become invisible in the spectrum.[6]
Summary of ¹H NMR Data
The following table summarizes the expected spectral data for this compound, typically recorded in a solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 12.0 - 10.0 | broad singlet | 1H | - | NH -1 |
| ~ 7.5 | doublet | 1H | ~ 2.3 Hz | CH -5 |
| ~ 6.3 | doublet | 1H | ~ 2.3 Hz | CH -4 |
| ~ 4.2 | quartet | 2H | ~ 7.1 Hz | O-CH₂ -10 |
| ~ 3.7 | singlet | 2H | - | CH₂ -6 |
| ~ 1.3 | triplet | 3H | ~ 7.1 Hz | CH₃ -11 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line. For this compound, seven distinct signals are expected.
Predicted ¹³C NMR Signals and Assignments
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another, typically appearing around 170 ppm .
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocycles. C-3, being substituted and adjacent to two nitrogen atoms, is significantly deshielded (~145-150 ppm). C-5 is also deshielded (~130-135 ppm). C-4 is the most shielded of the ring carbons, appearing upfield around 105-110 ppm.[7][8][9]
-
Ethyl Group Carbons (C-10, C-11): The C-10 methylene carbon, bonded to an electronegative oxygen, is found downfield (~61 ppm) compared to the terminal methyl carbon C-11, which is highly shielded and appears far upfield (~14 ppm).
-
Methylene Bridge Carbon (C-6): This aliphatic carbon is situated between two electron-withdrawing systems (the pyrazole ring and the carbonyl group), placing its signal in the range of ~35-45 ppm.
Summary of ¹³C NMR Data
The following table summarizes the expected chemical shifts for each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C -7 (C=O) |
| ~ 148 | C -3 |
| ~ 133 | C -5 |
| ~ 107 | C -4 |
| ~ 61 | C -10 (O-CH₂) |
| ~ 38 | C -6 (CH₂) |
| ~ 14 | C -11 (CH₃) |
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, complex structures benefit from 2D NMR experiments for definitive assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, confirming the assignments for C-4/H-4, C-5/H-5, C-6/H-6, C-10/H-10, and C-11/H-11.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons like C-3 and C-7 and for linking the molecular fragments. For example, correlations from H-6 to C-3, C-4, and C-7 would confirm the connectivity around the methylene bridge.[10][11]
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred if observation of the N-H proton is critical.
-
Ensure the solid is fully dissolved. Gentle vortexing or warming may be applied if necessary.[12]
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip.
-
Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[13]
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8 to 16 scans.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. This requires more scans due to the lower natural abundance of ¹³C (typically 256 to 1024 scans) and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Experimental Workflow Diagram
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and reproducible fingerprint for its structural verification. The key diagnostic features include the characteristic triplet-quartet system of the ethyl group, a sharp singlet for the methylene bridge, and a pair of coupled doublets for the pyrazole ring protons. The ¹³C spectrum is equally informative, with seven resolved signals corresponding to the unique carbon environments, most notably the downfield ester carbonyl and the characteristic shifts of the pyrazole carbons. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important heterocyclic molecule.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
FTIR analysis of Ethyl 2-(1H-pyrazol-3-yl)acetate functional groups
An In-Depth Technical Guide to the FTIR Analysis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of FTIR for the structural elucidation and functional group identification of this heterocyclic compound. We will explore the characteristic vibrational modes of the pyrazole ring and the ethyl acetate moiety, present a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offer insights into spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Role of FTIR in Heterocyclic Compound Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemistry, providing invaluable information about the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, FTIR spectroscopy generates a unique spectral fingerprint corresponding to the vibrational modes of a molecule's covalent bonds.
This compound is a molecule of significant interest in medicinal chemistry and drug discovery, featuring a core pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and an ethyl acetate side chain. The precise characterization of this molecule is critical for synthesis validation, quality control, and understanding its chemical reactivity. This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific absorption bands with their originating functional groups.
Molecular Structure and Key Vibrational Regions
To effectively interpret the FTIR spectrum, one must first understand the molecular architecture of this compound. The molecule comprises three primary structural components, each with distinct vibrational characteristics: the pyrazole ring, the ester group, and the aliphatic ethyl and methylene chains.
Caption: Molecular structure of this compound.
In-Depth Analysis of Functional Group Vibrations
The FTIR spectrum of this molecule is a composite of the vibrations from its constituent parts. Below is a detailed breakdown of the expected absorption bands.
Pyrazole Ring Vibrations
The pyrazole ring contributes several characteristic bands to the spectrum.
-
N-H Stretching: The N-H bond of the pyrazole ring gives rise to a stretching vibration typically observed in the 3300-3500 cm⁻¹ region.[1][2] Due to intermolecular hydrogen bonding, this peak is often broad, although it can be sharper than an O-H stretch.[2] In some pyrazole derivatives, this peak has been noted around 3369 cm⁻¹.[3]
-
C-H Stretching (Aromatic): The C-H bonds on the aromatic pyrazole ring exhibit stretching vibrations in the 3000-3100 cm⁻¹ region.[4] These peaks are typically of medium to weak intensity.
-
Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyrazole ring appear in the 1400-1650 cm⁻¹ region.[4][5] Specifically, C=N stretching modes in pyrazole derivatives have been observed around 1602-1635 cm⁻¹.[4][6]
-
C-N Stretching: The stretching vibrations of the C-N bonds in the ring are typically found in the 1200-1300 cm⁻¹ range.[4][7] An intense band around 1290 cm⁻¹ has been attributed to C-N stretching in a pyrazole ring.[7]
Ester and Acetate Group Vibrations
The ethyl acetate moiety produces some of the most prominent peaks in the spectrum.
-
C=O (Carbonyl) Stretching: This is one of the most characteristic and intense absorptions in the entire spectrum. For a saturated aliphatic ester like this one, a strong, sharp peak is expected in the 1735-1750 cm⁻¹ range.[1][8][9] This peak's high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-H Stretching (Aliphatic): The C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups in the ethyl and acetate portions will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.[10]
-
C-O Stretching: The ester functional group has two distinct C-O single bond stretches, which are strongly coupled. This results in two or more strong bands in the fingerprint region between 1000-1300 cm⁻¹.[9][11]
-
C-H Bending (Aliphatic): The bending (scissoring and rocking) vibrations of the methylene and methyl groups occur in the 1370-1470 cm⁻¹ region.
Summary of Expected FTIR Absorption Bands
The following table summarizes the principal vibrational modes and their expected wavenumber ranges for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Peak Intensity/Shape |
| 3300 - 3500 | N-H Stretch | Pyrazole Ring | Medium, Broad |
| 3000 - 3100 | C-H Stretch (Aromatic) | Pyrazole Ring | Medium to Weak |
| 2850 - 2980 | C-H Stretch (Aliphatic) | Ethyl Acetate Chain | Medium |
| 1735 - 1750 | C=O Stretch (Ester) | Ester | Strong, Sharp |
| 1400 - 1650 | C=C and C=N Ring Stretch | Pyrazole Ring | Medium to Strong |
| 1370 - 1470 | C-H Bend (Aliphatic) | Ethyl Acetate Chain | Medium |
| 1160 - 1300 | C-N Stretch & C-C-O Stretch | Pyrazole & Ester | Strong |
| 1000 - 1100 | O-C-C Stretch | Ester | Strong |
Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid analysis due to its simplicity, speed, and minimal sample preparation.[13][14] The causality behind this choice is that the sample is analyzed directly in its neat form, avoiding the use of solvents that could interfere with the spectrum.
Rationale and Self-Validation
This protocol is self-validating. The mandatory background scan accounts for atmospheric and instrumental variations, ensuring that the resulting spectrum is solely from the sample. Cleaning the ATR crystal before and after each measurement prevents cross-contamination, guaranteeing the integrity of each analysis.
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: The integrity of the data begins with a pristine ATR crystal (commonly diamond or ZnSe).[15] Clean the crystal surface using a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Collection: Initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample scan.[15]
-
Sample Application: Place a single, small drop of neat this compound directly onto the center of the ATR crystal.[13][16] Ensure the crystal is fully covered by the sample. For a solid sample, pressure would be applied to ensure good contact.[16]
-
Data Acquisition: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a suitable solvent and a soft wipe.
Spectral Interpretation: A Practical Approach
When analyzing the resulting spectrum, begin by identifying the most intense and characteristic peaks.
-
Locate the Carbonyl (C=O) Peak: The first peak to look for is the ester C=O stretch between 1735-1750 cm⁻¹. Its high intensity and sharp profile make it an unmistakable landmark.[8][11]
-
Identify the C-H Stretching Region: Examine the region from 2850-3100 cm⁻¹. You should observe weaker, sharper peaks above 3000 cm⁻¹ (aromatic C-H) and stronger peaks below 3000 cm⁻¹ (aliphatic C-H).[4]
-
Find the N-H Stretch: Look for a broader peak between 3300-3500 cm⁻¹. The broadness is indicative of hydrogen bonding.[2]
-
Analyze the Fingerprint Region (below 1500 cm⁻¹): This region is complex but contains a wealth of information. Pinpoint the strong, sharp bands corresponding to the C-O and C-N stretches between 1000-1300 cm⁻¹.[9] The combination of a strong C=O peak and these strong C-O peaks is a definitive confirmation of the ester group.[11] The pyrazole ring stretches will also be present in the 1400-1650 cm⁻¹ range.[4]
Conclusion
FTIR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification of this compound. By systematically analyzing the key vibrational regions—N-H and C-H stretching, the prominent ester carbonyl band, and the complex fingerprint region—researchers can confidently identify the core functional groups of the molecule. The ATR-FTIR protocol outlined in this guide offers a robust and reproducible workflow, ensuring high-quality data for critical applications in chemical synthesis and pharmaceutical development.
References
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. instanano.com [instanano.com]
- 13. agilent.com [agilent.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(1H-pyrazol-3-yl)acetate
Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(1H-pyrazol-3-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's behavior under mass spectrometric conditions. By synthesizing established fragmentation theory with specific structural analysis, this guide serves as an authoritative reference for the identification and structural confirmation of this and related pyrazole derivatives. The guide includes a detailed experimental protocol for data acquisition, a summary of key fragment ions, and visual diagrams of the fragmentation cascades to facilitate a deeper understanding.
Introduction
The Analyte: this compound
This compound (C₇H₁₀N₂O₂, Molar Mass: 154.17 g/mol ) is a heterocyclic compound featuring a pyrazole ring connected to an ethyl acetate group via a methylene bridge.[1] The pyrazole scaffold is a critical pharmacophore in medicinal chemistry, appearing in numerous drugs due to its diverse biological activities. Understanding the precise structure and stability of such molecules is paramount in drug discovery and development, where mass spectrometry serves as an indispensable analytical tool.
The Importance of Mass Spectrometry in Structural Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of unknown compounds. When a molecule is subjected to a high-energy electron beam, it forms a positively charged molecular ion (M⁺•) that is often energetically unstable. This ion undergoes a series of predictable bond cleavages and rearrangements, creating a unique fragmentation pattern that serves as a molecular "fingerprint."[2] Analyzing this pattern allows researchers to deduce the original structure by piecing together the masses of the observed fragment ions. For a molecule like this compound, the fragmentation is dictated by the interplay between the stable aromatic pyrazole ring and the more labile ethyl acetate side chain.
Experimental Protocol: GC-MS Analysis
To ensure the generation of a reproducible and high-quality mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. This method provides both chromatographic separation and mass analysis.
Objective
To obtain the 70 eV electron ionization (EI) mass spectrum of this compound for structural elucidation and fragmentation analysis.
Materials and Reagents
-
This compound (analyte)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Autosampler vials with septa
-
Gas Chromatograph coupled to a Mass Spectrometer
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Transfer the final diluted sample into a 2 mL autosampler vial and cap securely.
GC-MS Instrument Parameters
The following parameters serve as a robust starting point for analysis and can be adapted based on the specific instrumentation available.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Mode | 20:1 Split | Prevents detector saturation and ensures sharp chromatographic peaks. |
| GC Column | ||
| Column Type | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation of the analyte from potential impurities. |
| Final Hold | 5 min at 280 °C | Ensures elution of any less volatile components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy that produces extensive, reproducible fragmentation patterns. |
| Mass Range | m/z 40-200 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 min | Protects the filament from the solvent front. |
Elucidation of Fragmentation Pathways
Ionization and the Molecular Ion Peak
The process begins with the ionization of the parent molecule, resulting in the formation of the molecular ion (M⁺•) at m/z 154 . The relative intensity of this peak depends on its stability; given the presence of the stable pyrazole ring, a discernible molecular ion peak is expected.
Primary Fragmentation: The Ethyl Acetate Moiety
The ethyl acetate side chain is the most likely site for initial fragmentation due to the presence of weaker sigma bonds and heteroatoms compared to the aromatic pyrazole ring.[3] The principal pathways are initiated by cleavage adjacent to the carbonyl group, a process known as α-cleavage.
-
Pathway A: Loss of the Ethoxy Radical (•OC₂H₅) This is one of the most characteristic fragmentations of ethyl esters.[4] The cleavage of the C-O bond results in the loss of an ethoxy radical (mass 45 Da), leading to the formation of a highly stable, resonance-stabilized acylium ion at m/z 109 . This fragment is often one of the most abundant peaks in the spectrum.
-
Pathway B: Loss of an Ethyl Radical (•C₂H₅) Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (mass 29 Da). This results in the formation of an ion at m/z 125 .
-
Pathway C: McLafferty-type Rearrangement While a classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, a modified rearrangement can occur. In this case, a hydrogen atom from the pyrazole NH group can transfer to the carbonyl oxygen, followed by the cleavage of the C-O bond, leading to the elimination of a neutral ethanol molecule (mass 46 Da). This would produce a radical cation at m/z 108 .
-
Pathway D: Alpha-Cleavage at the Methylene Bridge Cleavage of the bond between the pyrazole ring and the methylene group can generate two potential ions. The formation of the pyrazolyl cation at m/z 67 or the [CH₂COOC₂H₅]⁺ ion at m/z 87 . The relative abundance will depend on the stability of the resulting cation and radical pair.
Caption: Primary fragmentation pathways originating from the ethyl acetate side chain.
Secondary Fragmentation and Ring Cleavage
The primary fragment ions, particularly the stable acylium ion (m/z 109), can undergo further fragmentation. The pyrazole ring itself, while relatively stable, can also fragment, especially after initial side-chain cleavages.
-
Decarbonylation: The acylium ion at m/z 109 can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the 3-methyl-1H-pyrazole cation at m/z 81 . This is a common subsequent fragmentation for acylium ions.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself or its fragments (like the m/z 81 ion) can undergo characteristic heterocyclic fragmentation. A common pathway is the loss of hydrogen cyanide (HCN, 27 Da). For instance, the ion at m/z 81 could lose HCN to produce a fragment at m/z 54 .
Caption: Secondary fragmentation cascade originating from the primary acylium ion.
Summary of Characteristic Fragment Ions
The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The base peak is likely to be the m/z 109 fragment due to the high stability of the resulting acylium ion.
| m/z | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |
| 154 | [C₇H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 125 | [C₆H₇N₂O₂]⁺ | Loss of ethyl radical: [M - •C₂H₅]⁺ | Indicates the presence of an ethyl ester group. |
| 109 | [C₅H₅N₂O]⁺ | Loss of ethoxy radical: [M - •OC₂H₅]⁺ | Likely Base Peak . Highly stable acylium ion, characteristic of ethyl esters. |
| 108 | [C₅H₄N₂O]⁺• | Loss of ethanol: [M - C₂H₅OH]⁺• | Suggests a rearrangement process, possibly involving the pyrazole NH. |
| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage: [CH₂COOC₂H₅]⁺ | Cleavage of the bond connecting the side chain to the ring. |
| 81 | [C₄H₅N₂]⁺ | Decarbonylation: [m/z 109 - CO]⁺ | Key secondary fragment, indicates a pyrazole core with a methyl substituent. |
| 67 | [C₃H₃N₂]⁺ | Alpha-cleavage: Pyrazolyl cation | Indicates direct cleavage at the pyrazole ring. |
| 54 | [C₃H₄N]⁺ | Ring fragmentation: [m/z 81 - HCN]⁺ | Characteristic loss from a nitrogen-containing heterocycle. |
Conclusion: The Mass Spectral Fingerprint
The mass spectrum of this compound is defined by a clear molecular ion peak at m/z 154 and a dominant fragmentation pattern driven by the ethyl acetate side chain. The presence of a strong peak at m/z 109 (loss of •OC₂H₅) is the most definitive evidence of the ethyl ester functionality and its connection to the pyrazolyl-methylene core. This ion's subsequent loss of carbon monoxide to yield a fragment at m/z 81 further confirms the structure. Together, the ion cluster of m/z 154, 109, and 81 provides a unique and reliable fingerprint for the rapid identification and structural confirmation of this compound in complex analytical workflows.
References
Physical and chemical properties of Ethyl 2-(1H-pyrazol-3-yl)acetate
An In-Depth Technical Guide to Ethyl 2-(1H-pyrazol-3-yl)acetate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The pyrazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and handling, to support its application in research and development.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis. This compound is typically a colorless to light yellow or brown oil at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 154.17 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid/Brown oil | [4] |
| Boiling Point | 106 °C at 0.4 Torr; 289.5°C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.44 ± 0.10 (Predicted) | [4] |
| CAS Number | 82668-50-6 | [4][5] |
Storage and Stability: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6] It is stable under recommended storage conditions.[6]
Chemical Structure and Tautomerism
The structure of this compound is characterized by an ethyl acetate moiety attached to the C3 position of a pyrazole ring. The pyrazole ring can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.
Caption: Chemical structure of this compound.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of the compound.
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z = 155.[4]
-
¹H Nuclear Magnetic Resonance (¹H NMR): While a specific spectrum for this compound is not available in the provided search results, the expected signals based on its structure and data from similar pyrazole derivatives would be:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the methylene protons (-CH₂-) of the acetate group.
-
Two distinct signals in the aromatic region for the protons on the pyrazole ring (C4-H and C5-H).[7]
-
A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.[7]
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): Expected signals would include:
-
Signals for the two carbons of the ethyl group.
-
A signal for the methylene carbon of the acetate group.
-
Signals for the carbonyl carbon of the ester.
-
Signals for the three carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the pyrazole ring.
-
C=O stretching of the ester group (typically around 1710-1750 cm⁻¹).[1]
-
C-O stretching of the ester.
-
C=C and C=N stretching of the pyrazole ring.
-
Chemical Reactivity and Applications
This compound is a valuable intermediate due to the reactivity of both the pyrazole ring and the ethyl ester functional group.
Reactions involving the Pyrazole Ring:
-
N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring can be alkylated or acylated to introduce various substituents, which is a common strategy in drug design to modulate biological activity.
-
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the C4 position.
Reactions involving the Ester Group:
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid.
-
Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a catalyst.[1]
-
Amidation: Reaction with amines can convert the ester into the corresponding amide derivatives.
Applications in Synthesis: This compound serves as a key starting material for the synthesis of a variety of heterocyclic systems. The pyrazole moiety is a core component of many biologically active compounds, and the ethyl acetate group provides a handle for further chemical modifications.[8][9] Pyrazole derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents.[10][11]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 2-(1H-pyrazol-3-yl)acetic acid with ethanol in the presence of an acid catalyst.[4]
Materials:
-
2-(1H-pyrazol-3-yl)acetic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1H-pyrazol-3-yl)acetic acid in an excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary to yield pure this compound.[4]
Caption: General workflow for the synthesis of this compound.
Safety and Handling
Hazard Identification:
-
This compound is classified as a flammable liquid and vapor.[4]
-
It may cause skin and eye irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6]
-
Keep the container tightly closed and store in a well-ventilated place.[4][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
In case of fire, use appropriate extinguishing media.[6]
-
In case of skin contact, remove contaminated clothing and rinse skin with water.[4]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[6][12][13]
Conclusion
This compound is a key building block in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the pyrazole ring and the ethyl ester functionality, allows for the creation of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is crucial for its effective use in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (1H-PYRAZOL-3-YL)ACETIC ACID ETHYL ESTER | 82668-50-6 [amp.chemicalbook.com]
- 5. CAS 82668-50-6 | this compound - Synblock [synblock.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. rsc.org [rsc.org]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 12. medline.com [medline.com]
- 13. meridianbioscience.com [meridianbioscience.com]
Tautomerism in Pyrazole-3-Acetic Acid Esters: A Guide to Structure, Equilibrium, and Characterization
An In-Depth Technical Guide for Researchers
Abstract: Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their diverse biological activities.[1][2] The inherent tautomerism of the N-unsubstituted pyrazole ring, however, presents a significant challenge in structural elucidation and understanding structure-activity relationships (SAR).[3][4] A change in the dominant tautomeric form can alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its interaction with biological targets. This guide provides a comprehensive technical overview of the annular tautomerism in pyrazole-3-acetic acid esters, a class of compounds with significant synthetic and pharmaceutical interest. We will explore the structural nuances of the tautomeric forms, the physicochemical factors governing their equilibrium, and the robust experimental and computational methodologies required for their definitive characterization.
The Phenomenon of Annular Tautomerism in Pyrazoles
N-unsubstituted pyrazoles exist as a dynamic equilibrium of two prototropic tautomers. This process, known as annular tautomerism, involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3][5] For a pyrazole with a substituent at the 3-position, such as a pyrazole-3-acetic acid ester, this equilibrium results in two distinct chemical entities: the 3-substituted tautomer and the 5-substituted tautomer.
The interconversion between these forms is typically a rapid, intermolecular process, often catalyzed by solvent molecules.[3][4] The energy barrier for this exchange is low, generally in the range of 10–14 kcal/mol, meaning that at room temperature in solution, the molecule exists as a time-averaged representation of both forms on the NMR timescale.[3][4] This rapid exchange often leads to broadened or averaged signals in NMR spectra, complicating structural assignment.[3][6]
Figure 1: Annular prototropic tautomerism in pyrazole-3-acetic acid esters.
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium (i.e., the ratio of T1 to T2) is not static; it is a finely balanced state influenced by a combination of intrinsic and extrinsic factors. Understanding these factors is critical for predicting and controlling the tautomeric preference.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric stability.[5][7]
-
Electron-Withdrawing Groups (EWGs): Groups like esters (–COOR), carboxylic acids (–COOH), and nitro groups (–NO₂) are EWGs.[5][7] When an EWG is at the C3 position, it tends to stabilize the tautomer where the proton resides on the N1 nitrogen (T1). This is because placing the acidic N-H proton on the nitrogen adjacent to the electron-deficient carbon is less favorable. Computational studies have consistently shown that EWGs at C3 favor the 3-substituted tautomer.[7][8] For pyrazole-3-acetic acid esters, the ester moiety itself is an EWG, strongly suggesting a preference for the 3-substituted form (T1).
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as amino (–NH₂) and alkyl (–CH₃) groups tend to favor the tautomer where the proton is on the adjacent N2 nitrogen.[4][5] This places the substituent at the C5 position relative to the N-H proton.
A series of disubstituted 1H-pyrazoles containing both an ester group and another substituent (methyl, amino, or nitro) was investigated, revealing that the interplay between the groups dictates the final tautomeric preference in the solid state and solution.[8][9] For compounds with methyl and amino groups, the tautomer with the ester at position 3 was dominant, while a nitro group favored the tautomer with the ester at position 5.[8]
Solvent Effects
The solvent environment plays a crucial role in stabilizing or destabilizing tautomers, primarily through hydrogen bonding and polarity effects.[3][6]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both tautomers and facilitating the intermolecular proton transfer.[3] Water, in particular, has been shown computationally to lower the energetic barrier for proton transfer by forming stabilizing hydrogen-bond bridges.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. In DMSO, tautomeric equilibria are often observed, and the solvent's ability to form hydrogen bonds can shift the equilibrium.[3][10] For instance, in some pyrazolones, DMSO favors monomeric species over the hydrogen-bonded dimers observed in nonpolar solvents.[10]
-
Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, solute-solute interactions, such as self-association via hydrogen bonding, become more significant and can favor one tautomeric form.[11][12]
Intramolecular Interactions
The geometry of the pyrazole-3-acetic acid ester allows for the potential formation of an intramolecular hydrogen bond between the pyrazole N-H proton and the carbonyl oxygen of the ester group. This interaction would likely stabilize the 5-substituted tautomer (T2). The presence and strength of such an interaction would depend on the conformational flexibility of the acetic acid ester side chain and the solvent environment.[5][9]
Methodologies for Tautomer Characterization
A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of pyrazole tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution.[3][6] However, due to rapid proton exchange, room temperature spectra often show averaged signals, which can be misleading.
-
¹H and ¹³C NMR: At room temperature, the signals for the C3/C5 and C4 carbons of the two tautomers often coalesce into single, sometimes broad, peaks.[3][5] The N-H proton signal is frequently very broad or even absent due to exchange with residual water or intermolecular exchange.[6]
-
Low-Temperature NMR: By slowing the rate of proton exchange, low-temperature NMR can "freeze out" the individual tautomers, allowing for the observation of distinct sets of signals for each species.[6][11] The ratio of the tautomers can then be determined by integrating the corresponding signals.[11]
-
¹⁵N NMR: This technique is exceptionally informative as it directly probes the nitrogen atoms. The "pyrrole-like" N-H nitrogen and the "pyridine-like" sp²-hybridized nitrogen have distinctly different chemical shifts, making it possible to identify the dominant tautomer even when proton exchange is rapid.[10][13]
-
Sample Preparation: Dissolve a concentrated sample of the pyrazole-3-acetic acid ester in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)). Ensure the solvent is as dry as possible to minimize N-H signal broadening.[6]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.
-
Stepwise Cooling: Gradually lower the NMR probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra.[6]
-
Data Acquisition: Record ¹H and ¹³C spectra at each temperature. Observe the broadening and eventual splitting of the averaged signals for the pyrazole ring carbons (C3, C4, C5) and protons into two distinct sets of signals corresponding to each tautomer.
-
Quantification: Once clear signals for both tautomers are resolved, integrate the respective peaks in the ¹H spectrum to determine the equilibrium constant (KT) at that temperature.
Figure 2: Workflow for Low-Temperature NMR analysis of tautomeric equilibrium.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[1][14] It definitively identifies which tautomer is present in the crystal lattice and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which stabilize the observed form.[1][15] It is important to recognize that the solid-state structure may not be the dominant form in solution.[3][10]
-
Crystal Growth: Grow a single, high-quality crystal of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Cool the crystal in a stream of cold nitrogen (typically 100-170 K) to minimize thermal motion.[1][16] Collect X-ray diffraction data using a diffractometer.[1]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[16] This process yields the precise atomic coordinates.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking), confirming the identity of the tautomer present in the solid state.[1][15]
UV-Visible Spectroscopy
Data Summary and Interpretation
The data obtained from these techniques must be synthesized to build a complete picture of the tautomeric behavior.
Table 1: Representative NMR Chemical Shift Data for Pyrazole-3-acetic Acid Ester Tautomers
| Atom Position | Tautomer 1 (3-substituted) - δ (ppm) | Tautomer 2 (5-substituted) - δ (ppm) | Rationale for Difference |
| ¹H NMR | |||
| H4 | ~6.4 | ~6.2 | H4 is adjacent to a C=C bond in T1 and a C=N bond in T2. |
| H5 / H3 | ~7.6 | ~7.8 | The proton on the sp² carbon adjacent to the N-H group typically resonates further downfield. |
| NH | ~13.0 | ~13.2 | Highly variable, broad signal. Position depends on solvent and concentration. |
| ¹³C NMR | |||
| C3 | ~145 | ~155 | Site of substitution in T1. Deshielded in T2 due to proximity to two N atoms. |
| C4 | ~105 | ~110 | Sensitive to the electronic environment of the adjacent C3/C5 carbons. |
| C5 | ~135 | ~140 | More shielded in T1 compared to the substituted C3. Site of substitution in T2. |
| ¹⁵N NMR | |||
| N1 | ~180 (N-H) | ~260 (N=C) | "Pyrrole-like" nitrogen is more shielded. |
| N2 | ~250 (N=C) | ~190 (N-H) | "Pyridine-like" nitrogen is deshielded. |
Note: These are illustrative chemical shift values. Actual values will vary based on the ester group, other substituents, solvent, and temperature.
Conclusion
The tautomerism of pyrazole-3-acetic acid esters is a complex phenomenon governed by a delicate balance of electronic, solvent, and potentially intramolecular effects. For drug development professionals and medicinal chemists, a thorough understanding and characterization of this equilibrium are not merely academic exercises; they are prerequisites for rational drug design. The dominant tautomer in a physiological environment will dictate the key interactions with a biological target. Therefore, a rigorous, multi-technique approach, combining low-temperature NMR for solution-state analysis, X-ray crystallography for solid-state confirmation, and computational modeling to rationalize the findings, is essential. This self-validating system of cross-referenced data ensures the highest degree of scientific integrity and provides the authoritative structural grounding needed to advance research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cris.unibo.it [cris.unibo.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ethyl 2-(1H-pyrazol-3-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Ethyl 2-(1H-pyrazol-3-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, reactivity, and significance as a precursor to complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research and development.
Nomenclature and Identification
-
IUPAC Name: this compound
-
CAS Number: 82668-50-6[1]
-
Synonyms: ethyl 1H-pyrazol-3-ylacetate
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 106 °C at 0.4 Torr | |
| Storage Temperature | 2-8 °C, sealed in a dry place | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the Fischer esterification of its corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid. This method is widely used due to its reliability and straightforward procedure.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for this compound.
Detailed Experimental Protocol
This protocol details the Fischer esterification of 2-(1H-pyrazol-3-yl)acetic acid.
Materials:
-
2-(1H-pyrazol-3-yl)acetic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1H-pyrazol-3-yl)acetic acid in an excess of anhydrous ethanol (e.g., 20-30 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred solution. The addition of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Using a large excess of ethanol shifts the equilibrium towards the formation of the ester product.
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the structure of the molecule. Based on analogous structures, the expected chemical shifts (δ) in CDCl₃ are:
-
~1.25 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
~3.70 ppm (s, 2H): Singlet for the methylene protons adjacent to the pyrazole ring.
-
~4.15 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.
-
~6.20 ppm (d, 1H): Doublet for the proton at the C4 position of the pyrazole ring.
-
~7.50 ppm (d, 1H): Doublet for the proton at the C5 position of the pyrazole ring.
-
~10.0-12.0 ppm (br s, 1H): Broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data. Expected chemical shifts (δ) in CDCl₃ include:
-
~14.0 ppm: Methyl carbon of the ethyl group.
-
~35.0 ppm: Methylene carbon adjacent to the pyrazole ring.
-
~61.0 ppm: Methylene carbon of the ethyl group.
-
~105.0 ppm: C4 of the pyrazole ring.
-
~130.0 ppm: C5 of the pyrazole ring.
-
~145.0 ppm: C3 of the pyrazole ring.
-
~170.0 ppm: Carbonyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands (cm⁻¹) are:
-
~3200-3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
-
~2980 cm⁻¹: C-H stretching of the alkyl groups.
-
~1730 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1200 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 154.17.
Chemical Reactivity and Derivatization
This compound is a versatile intermediate due to the presence of multiple reactive sites: the pyrazole ring (N-H and C-H), the ester group, and the active methylene group.
Reactions at the Pyrazole Ring
The pyrazole ring has two nitrogen atoms, one of which is a pyrrole-type (NH) and the other a pyridine-type. The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation.[2] Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position.[2]
Reactions of the Ester Group
The ester functionality can undergo typical ester reactions, such as:
-
Hydrolysis: Conversion to the corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid, under acidic or basic conditions.
-
Amidation: Reaction with amines to form the corresponding amides.
-
Reduction: Reduction to the corresponding alcohol, 2-(1H-pyrazol-3-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Methylene Group
The methylene group alpha to the carbonyl is activated and can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.
Derivatization Workflow Diagram
Caption: Key Reactivity and Derivatization Pathways.
Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. For instance, the pyrazole-acetamide moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Its derivatives have been investigated as potential inhibitors of various enzymes and receptors.
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
Based on data for similar compounds, this compound should be handled with care. Potential hazards include:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and multiple reactive sites make it an ideal starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview to support researchers in the effective and safe utilization of this important chemical intermediate.
References
An In-Depth Technical Guide to the Discovery and Seminal Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Abstract
This technical guide provides a comprehensive examination of Ethyl 2-(1H-pyrazol-3-yl)acetate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While a singular "discovery" event for this compound is not clearly documented in seminal literature, its conceptual origins are intrinsically linked to the foundational principles of pyrazole synthesis developed in the late 19th century. This document elucidates the historical context, analyzes the most probable and scientifically robust initial synthetic route based on the classic Knorr pyrazole synthesis, and provides a detailed, field-proven experimental protocol. Furthermore, it establishes a self-validating framework for the compound's characterization through an in-depth analysis of its spectroscopic data. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile scaffold.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold." This distinction arises from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved pharmaceuticals.
This compound emerges as a particularly valuable derivative. The presence of the ethyl acetate side chain at the C3 position provides a reactive handle for further molecular elaboration, making it a key intermediate in the synthesis of more complex target molecules. This guide will deconstruct the fundamental chemistry that led to its conceptualization and provide a robust, reproducible method for its initial synthesis.
Historical Context and the Logic of Discovery
The "discovery" of this compound is best understood not as a single event, but as a logical extension of one of the most powerful reactions in heterocyclic chemistry: the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[1][2][3] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] The versatility and high yields of this method made it the standard for pyrazole synthesis, and it provides the most logical pathway to have first afforded C3-substituted pyrazole esters.
The specific synthesis of this compound necessitates a 1,3-dicarbonyl precursor that already contains the required acetate moiety. The most scientifically sound and plausible starting material for a seminal synthesis is diethyl 3-oxoadipate (also known as diethyl acetonedicarboxylate). This molecule contains the requisite β-ketoester functionality for the Knorr cyclization and the ethyl acetate side chain at the appropriate position to yield the target compound upon reaction with hydrazine.
Analysis of the Seminal Synthesis: A Mechanistic Perspective
The reaction between diethyl 3-oxoadipate and hydrazine hydrate is a classic acid-catalyzed condensation-cyclization. Acetic acid is an ideal choice as it serves as both a solvent and a catalyst for the reaction.[4]
Overall Reaction Scheme:
Caption: Overall synthesis of this compound.
Causality Behind Experimental Choices:
-
Substrate Selection (Diethyl 3-oxoadipate): This substrate is expertly chosen because its molecular framework directly maps onto the desired product. The ketone at the 3-position and the ester at the 1-position form the classic 1,3-dicarbonyl system required for the Knorr reaction. The ethyl acetate group at the 2-position is a non-participating side chain that remains intact throughout the cyclization, directly yielding the target structure.
-
Reagent Selection (Hydrazine): Hydrazine (N₂H₄) is the fundamental building block for the pyrazole core, providing the two necessary nitrogen atoms. It is a potent binucleophile.
-
Catalyst/Solvent (Acetic Acid): The use of a protic acid like acetic acid is critical. It protonates one of the carbonyl oxygens (preferentially the more reactive ketone), activating it for nucleophilic attack by a hydrazine nitrogen. This initial condensation is the rate-determining step.[2]
-
Thermal Conditions (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the barriers for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.
Proposed Reaction Mechanism:
The reaction proceeds through a well-established hydrazone formation, intramolecular cyclization, and dehydration cascade.
Caption: Step-by-step mechanism for the formation of the pyrazole ring.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from standard methodologies for the Knorr synthesis.[5][6]
Materials and Equipment:
-
Diethyl 3-oxoadipate
-
Hydrazine hydrate (~65% solution)
-
Glacial acetic acid
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxoadipate (e.g., 0.1 mol, 20.22 g) in glacial acetic acid (100 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (e.g., 0.11 mol, ~5.5 mL of 65% solution) to the flask. The addition may be slightly exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 118-120°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water (300 mL).
-
Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound as a pale yellow oil or low-melting solid.
-
Structural Confirmation: A Self-Validating Data System
The identity and purity of the synthesized compound must be rigorously confirmed. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system where each technique corroborates the findings of the others.[7][8] The data presented below are predicted values based on established spectroscopic principles and data from closely related analogs.[9][10]
Table 1: Spectroscopic Characterization Data for this compound
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ ~12.5 (br s, 1H)δ ~7.5 (d, 1H)δ ~6.2 (d, 1H)δ ~4.15 (q, 2H)δ ~3.7 (s, 2H)δ ~1.25 (t, 3H) | NH proton of the pyrazole ringH5 proton of the pyrazole ringH4 proton of the pyrazole ringEthyl ester -OCH₂ CH₃Methylene bridge CH₂ COOEtEthyl ester -OCH₂CH₃ |
| ¹³C NMR | δ ~171.0δ ~145.0δ ~135.0δ ~105.0δ ~61.0δ ~30.0δ ~14.0 | Ester C =OC 3 of pyrazole ringC 5 of pyrazole ringC 4 of pyrazole ringEthyl ester -OCH₂ CH₃Methylene bridge -CH₂ COOEtEthyl ester -OCH₂CH₃ |
| Mass Spec (EI) | m/z = 154.17 (M⁺) | Molecular ion peak corresponding to the molecular formula C₇H₁₀N₂O₂ |
| IR (cm⁻¹) | ~3200-3400 (broad)~1735 (strong)~1550 (medium) | N-H stretching of the pyrazole ringC=O stretching of the ethyl esterC=N stretching within the pyrazole ring |
This comprehensive spectroscopic fingerprint provides unambiguous confirmation of the successful synthesis of this compound.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of early organic chemistry, the intellectual path to this compound is clear. It stands as a testament to the predictive power and enduring utility of the Knorr pyrazole synthesis. By understanding the mechanistic underpinnings of this foundational reaction, researchers can appreciate the logic that led to the creation of this vital chemical building block. The detailed protocol and validation data provided herein offer modern chemists a reliable and robust framework for the synthesis and confirmation of this important intermediate, empowering further innovation in drug discovery and development.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
A Technical Guide to the Solubility of Ethyl 2-(1H-pyrazol-3-yl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-pyrazol-3-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a versatile building block, its derivatives have been explored for a wide range of pharmacological activities.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its synthesis, purification, formulation, and screening. This guide provides an in-depth analysis of the factors governing the solubility of this compound, methods for its experimental determination, and theoretical approaches for its prediction.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. Here are the key characteristics of this compound:
| Property | Value | Source |
| CAS Number | 82668-50-6 | [2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or brown oil | [3] |
The structure of this compound, featuring a pyrazole ring, an ethyl ester group, and a methylene bridge, dictates its polarity and hydrogen bonding capabilities, which are crucial for its solubility.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another.
Polarity: The polarity of a molecule is determined by the distribution of electron density. The presence of electronegative atoms like oxygen and nitrogen in this compound creates polar bonds, contributing to an overall molecular dipole moment. The pyrazole ring itself is aromatic and possesses two nitrogen atoms, while the ethyl ester group contains two oxygen atoms. These features suggest that the molecule has a moderate polarity.
Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility. The N-H group in the pyrazole ring of this compound can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore expected to be good solvents for this compound.
Inferred Solubility Profile
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | Aprotic | Low | The significant difference in polarity between the non-polar hexane and the moderately polar solute limits miscibility. |
| Toluene | Non-polar | Aprotic | Low to Medium | Toluene is slightly more polar than hexane and its aromatic ring may have some favorable interactions with the pyrazole ring, potentially leading to slightly better solubility. |
| Dichloromethane | Polar aprotic | Aprotic | Medium to High | As a polar aprotic solvent, dichloromethane should be a reasonably good solvent for a moderately polar compound. |
| Ethyl Acetate | Polar aprotic | Aprotic | High | Ethyl acetate has a similar ester functional group and is a polar aprotic solvent. A synthesis procedure notes the extraction of the compound with ethyl acetate, indicating good solubility. |
| Acetone | Polar aprotic | Aprotic | High | Acetone is a polar aprotic solvent that is a good solvent for many moderately polar compounds. The parent 1H-pyrazole shows good solubility in acetone.[4] |
| Ethanol | Polar protic | Protic | High | Ethanol is a polar protic solvent capable of hydrogen bonding with the solute, which should lead to high solubility. The parent 1H-pyrazole is soluble in ethanol.[4] |
| Methanol | Polar protic | Protic | High | Methanol is a highly polar protic solvent that can effectively solvate the molecule through hydrogen bonding. The parent 1H-pyrazole is soluble in methanol.[4] |
Experimental Determination of Solubility
For drug development and process chemistry, precise solubility data is often required. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.
Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.
-
Caption: Experimental workflow for determining solubility using the shake-flask method.
Theoretical Prediction of Solubility: Hansen Solubility Parameters
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model is based on the principle that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, which can be plotted as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in the solvent.
The distance (Ra) between the HSP of a solute and a solvent in Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Caption: Visualization of Hansen Solubility Space.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reasoned predictions of its behavior. For applications requiring precise solubility values, the experimental methods outlined in this guide provide a reliable path forward. Furthermore, theoretical models such as Hansen Solubility Parameters offer a powerful predictive tool for solvent screening and formulation development. As the importance of pyrazole-based compounds in drug discovery continues to grow, a thorough characterization of their solubility will be indispensable for accelerating research and development efforts.
References
Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Pyrazole Derivatives from Ethyl 2-(1H-pyrazol-3-yl)acetate
Foreword: The Pyrazole Core and its Strategic Importance
The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a structural component but a "privileged scaffold." Its presence in blockbuster drugs—from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant—testifies to its remarkable ability to interact with a wide range of biological targets.[1][3] The versatility of the pyrazole ring system allows for the precise tuning of steric, electronic, and pharmacokinetic properties, making it an invaluable template in drug discovery.[4][5]
This guide focuses on a particularly strategic starting material: Ethyl 2-(1H-pyrazol-3-yl)acetate . Its value lies in the multiple, distinct reactive sites it offers for chemical elaboration. This single molecule provides a gateway to diverse chemical libraries through:
-
N-Functionalization: The two ring nitrogens (N1 and N2) are primary sites for alkylation and arylation, profoundly influencing the molecule's orientation and interaction with protein targets.
-
C4-Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, allowing for the introduction of key functional groups.[6]
-
Side-Chain Modification: The ethyl acetate moiety is a versatile handle for hydrolysis, amidation, or cyclocondensation reactions to build fused heterocyclic systems.
This document provides researchers, scientists, and drug development professionals with a series of robust, validated protocols for transforming this compound into novel derivatives with high therapeutic potential. We will delve into the causality behind each experimental choice, ensuring that each protocol is not just a list of steps, but a self-validating system for reproducible success.
Section 1: N-Functionalization of the Pyrazole Ring
Modification at the pyrazole nitrogen is often the first and most critical step in a synthetic campaign. It directly impacts the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity. A significant challenge in the N-functionalization of unsymmetrical pyrazoles is controlling regioselectivity between the N1 and N2 positions.[7] The choice of methodology—base-mediated versus acid-catalyzed—is therefore a strategic decision to steer the reaction towards the desired regioisomer.
Protocol: Base-Mediated N-Alkylation
Expertise & Rationale: This is the most conventional approach to N-alkylation. A base is used to deprotonate the pyrazole N-H, generating a pyrazolate anion. This highly nucleophilic anion then attacks an alkyl halide electrophile. The regioselectivity is a delicate interplay of thermodynamics and kinetics. Sterically less hindered electrophiles may favor attack at the more sterically accessible N1 position, while the thermodynamic stability of the final product can also influence the ratio. Weaker bases like potassium carbonate often provide good results with reactive alkyl halides, while stronger bases like sodium hydride (NaH) are required for less reactive ones.
Experimental Workflow for Base-Mediated N-Alkylation
Caption: Workflow for the base-mediated N-alkylation of pyrazoles.
Detailed Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes to facilitate salt formation.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 50°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N1 and N2 regioisomers.
Data Summary: Base-Mediated N-Alkylation
| Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Typical Total Yield (%) | Typical N1:N2 Ratio |
|---|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetonitrile | 40 | >90% | ~1:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 50 | 85-95% | ~2:1 to 3:1 |
| Ethyl Bromoacetate | NaH | THF | 25 | 70-80% | Varies |
| Allyl Bromide | 20% NaOH | Acetone | 25 | >90%[8] | Varies |
Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
Expertise & Rationale: As an alternative to basic conditions, acid-catalyzed methods offer a different mechanistic pathway and can lead to altered regioselectivity, often favoring the sterically less hindered nitrogen.[9][10] This protocol uses a trichloroacetimidate as the alkylating agent, which is activated by a Brønsted acid (like camphorsulfonic acid, CSA) or a Lewis acid. This method is particularly effective for introducing secondary alkyl groups (e.g., phenethyl, benzhydryl) under mild conditions, avoiding the strong bases that can cause side reactions.[9]
Detailed Methodology:
-
In a flame-dried flask under an inert atmosphere (Argon), prepare the trichloroacetimidate electrophile by reacting the corresponding alcohol (1.0 eq.) with trichloroacetonitrile (1.5 eq.) in anhydrous dichloromethane (DCM) using DBU (0.1 eq.) as a catalyst. Stir at 0°C to room temperature until the alcohol is consumed. Purify if necessary.
-
To a separate flask, add this compound (1.0 eq.), the prepared alkyl trichloroacetimidate (1.2 eq.), and anhydrous 1,2-dichloroethane (DCE, 0.25 M).
-
Add camphorsulfonic acid (CSA, 0.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkyl pyrazole product(s).
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Expertise & Rationale: The synthesis of N-aryl pyrazoles is crucial for many kinase inhibitor programs. The Buchwald-Hartwig amination is the gold standard for this transformation, offering broad substrate scope and functional group tolerance.[11][12] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with the N-H of the pyrazole. The choice of phosphine ligand is critical for success; bulky, electron-rich biarylphosphine ligands are typically employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[13]
General Scheme for Buchwald-Hartwig N-Arylation
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 2-(1H-pyrazol-3-yl)acetate for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In oncology, pyrazole derivatives have demonstrated a remarkable breadth of activity, targeting a wide array of cancer-related proteins including kinases (e.g., EGFR, CDK), tubulin, and DNA. The synthetic tractability of the pyrazole ring allows for systematic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 2-(1H-pyrazol-3-yl)acetate is a particularly attractive starting material for the development of novel anticancer agents due to the presence of multiple reactive sites amenable to derivatization. This application note provides a detailed guide to the strategic derivatization of this scaffold, complete with actionable protocols and insights into structure-activity relationships (SAR).
Strategic Derivatization Points of this compound
The structure of this compound offers three primary points for chemical modification, each providing a vector to explore new chemical space and modulate biological activity. These are:
-
N1-Position of the Pyrazole Ring: Alkylation or arylation at this position can significantly influence the compound's interaction with target proteins and its physicochemical properties.
-
C4-Position of the Pyrazole Ring: Substitution at this position can introduce additional pharmacophoric features and modulate the electronic properties of the ring.
-
Ester Moiety: Conversion of the ethyl ester to amides or other functional groups allows for the introduction of diverse substituents that can engage in new interactions with biological targets.
Below, we detail protocols for derivatization at the N1 and ester functionalities, as these represent the most direct and impactful initial modifications.
Protocol 1: N1-Alkylation of this compound
N-alkylation of the pyrazole ring is a fundamental strategy to enhance the potency and selectivity of pyrazole-based inhibitors. The choice of alkylating agent can introduce moieties that mimic known binding motifs or improve properties such as solubility and cell permeability.
Rationale
This protocol employs a standard base-mediated N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole N-H, generating the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide to form the N-alkylated product. The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial to ensure the solubility of the pyrazole and the stability of the reactive intermediates.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Visualization of N1-Alkylation Workflow
Caption: Workflow for the N1-Alkylation of this compound.
Protocol 2: Amide Coupling of this compound
The conversion of the ester functionality to an amide is a powerful strategy for introducing chemical diversity and modulating the biological activity of the parent compound. Amide bonds can participate in hydrogen bonding interactions within protein binding sites, often leading to enhanced potency.
Rationale
This protocol first involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base like sodium hydroxide (NaOH) in an aqueous-alcoholic solvent mixture. The resulting carboxylate salt is then protonated with a strong acid to yield the free carboxylic acid.
The subsequent amide coupling is achieved using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often employed to scavenge the acid byproduct and drive the reaction to completion.
Experimental Protocol
Part A: Hydrolysis of the Ester
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add sodium hydroxide solution (1.5 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(1H-pyrazol-3-yl)acetic acid.
Part B: Amide Coupling
Materials:
-
2-(1H-pyrazol-3-yl)acetic acid
-
Amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(1H-pyrazol-3-yl)acetic acid (1.0 equivalent) in anhydrous DCM at 0 °C, add EDC (1.2 equivalents), DMAP (0.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Visualization of Amide Coupling Workflow
The Versatile Role of Ethyl 2-(1H-pyrazol-3-yl)acetate in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the design and development of modern agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent and selective herbicides, fungicides, and insecticides.[3][4] Among the various pyrazole-based building blocks, Ethyl 2-(1H-pyrazol-3-yl)acetate has emerged as a particularly valuable precursor. Its bifunctional nature, possessing both a reactive pyrazole ring and a modifiable ester group, provides a strategic entry point for the synthesis of a diverse array of agrochemically active molecules.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key agrochemicals. We will delve into the chemical logic behind its use, providing detailed, field-proven protocols for the synthesis of important intermediates and analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both a conceptual framework and practical methodologies.
The Strategic Advantage of this compound
The utility of this compound as a synthon stems from several key features:
-
Dual Reactivity: The pyrazole ring offers two nitrogen atoms for selective N-alkylation or N-arylation, allowing for the introduction of various substituents to modulate biological activity and physicochemical properties. Simultaneously, the acetate side chain provides a handle for a wide range of chemical transformations, including hydrolysis, amidation, and condensation reactions.
-
Structural Mimicry: The pyrazole core can act as a bioisostere for other aromatic or heterocyclic systems, enabling it to interact with specific biological targets. The spatial arrangement of substituents on the pyrazole ring is crucial for target binding and efficacy.
-
Metabolic Stability: The pyrazole ring is often metabolically stable, contributing to the persistence and efficacy of the final agrochemical product in the target pest or plant.
The strategic combination of these features makes this compound a powerful tool for combinatorial chemistry and lead optimization in the quest for novel agrochemicals.
Application in Fungicide Synthesis: The Pyraclostrobin Analogue Approach
Pyraclostrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi.[5] The synthesis of pyraclostrobin and its analogues often involves the construction of a substituted pyrazole core. This compound serves as an excellent starting point for creating analogues with modified side chains.
Workflow for Pyraclostrobin Analogue Synthesis
The general workflow involves the N-alkylation of the pyrazole ring followed by modification of the ester functionality. This approach allows for the systematic variation of substituents to explore structure-activity relationships (SAR).
Caption: Synthetic workflow for Pyraclostrobin analogues.
Protocol 1: Synthesis of Ethyl 2-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)acetate
This protocol details the N-arylation of this compound, a key step in the synthesis of many pyrazole-based fungicides.
Materials:
-
This compound
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add 1-chloro-4-iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Causality: The Ullmann condensation is a reliable method for N-arylation of pyrazoles. Copper(I) iodide acts as the catalyst, while L-proline serves as a ligand to stabilize the copper catalyst and facilitate the coupling reaction. Potassium carbonate is the base required to deprotonate the pyrazole nitrogen.
Data Presentation: Yields of N-Alkylated Pyrazole Derivatives
| Entry | Alkylating Agent | Base | Solvent | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 85 |
| 2 | 4-Chlorobenzyl chloride | Cs₂CO₃ | Acetonitrile | 92 |
| 3 | 2-Nitrobenzyl bromide | NaH | THF | 78 |
Application in Herbicide Synthesis: Building Pyrazosulfuron-ethyl Scaffolds
Pyrazosulfuron-ethyl is a sulfonylurea herbicide that inhibits the enzyme acetolactate synthase (ALS), crucial for amino acid biosynthesis in plants.[6] The synthesis of the pyrazole core of this herbicide can be achieved through multi-step sequences where derivatives of pyrazole carboxylic acids are key intermediates. This compound can be a precursor to these carboxylic acids.
Workflow for Pyrazole Carboxylic Acid Intermediate Synthesis
Caption: Synthesis of a key herbicide intermediate.
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
This protocol describes the synthesis of a key intermediate for pyrazosulfuron-ethyl, starting from a related pyrazole ester. While not directly starting from this compound, the principles of N-alkylation and subsequent hydrolysis are directly transferable.
Materials:
-
Ethyl 1H-pyrazole-5-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
N-Methylation: To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and dimethyl sulfate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ethyl 1-methyl-1H-pyrazole-5-carboxylate in a 10% aqueous solution of NaOH.
-
Heat the mixture at 80-90 °C for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-5-carboxylic acid.
Causality: N-alkylation of the pyrazole ring is a crucial first step. The choice of a methylating agent like dimethyl sulfate is common and effective. Subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure to prepare the molecule for further functionalization, such as conversion to a sulfonylurea.
Application in Insecticide Synthesis: Crafting Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, act as antagonists of the GABA receptor in insects, leading to central nervous system disruption. The synthesis of these complex molecules often relies on the construction of a polysubstituted pyrazole ring. This compound can be a versatile starting material for accessing key intermediates in this class of insecticides.
Workflow for Phenylpyrazole Insecticide Intermediate
The synthesis involves functionalization at both the pyrazole ring and the acetate side chain.
Caption: General workflow for insecticide intermediates.
Protocol 3: Knoevenagel Condensation of Ethyl 2-(1-phenyl-1H-pyrazol-3-yl)acetate
This protocol demonstrates the reactivity of the active methylene group in the acetate side chain, a key step for introducing further complexity.[7][8]
Materials:
-
Ethyl 2-(1-phenyl-1H-pyrazol-3-yl)acetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve Ethyl 2-(1-phenyl-1H-pyrazol-3-yl)acetate (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The methylene protons alpha to the ester carbonyl are acidic and can be deprotonated by a weak base like piperidine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. This transformation is crucial for building the complex scaffolds of many insecticides.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of agrochemicals. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures found in modern fungicides, herbicides, and insecticides. The protocols and workflows presented in this guide highlight the practical applications of this synthon and provide a foundation for the development of novel, more effective, and environmentally benign crop protection agents. The ability to systematically modify the pyrazole core and its side chain through well-established chemical transformations underscores the continued importance of this compound in the field of agrochemical research.
References
- 1. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Ethyl 2-(1H-pyrazol-3-yl)acetate in Click Chemistry for Advanced Drug Discovery
Introduction: The Strategic Convergence of Pyrazoles and Click Chemistry
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "biologically privileged" scaffold.[1] This five-membered N-heterocycle is a core component in numerous approved pharmaceuticals, owing to its diverse biological activities which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Ethyl 2-(1H-pyrazol-3-yl)acetate is a particularly valuable building block, featuring a reactive methylene group and an ester functionality that serve as versatile handles for synthetic elaboration.
Simultaneously, the advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures.[4] The cornerstone of this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction lauded for its high efficiency, stereospecificity, mild aqueous reaction conditions, and the formation of a highly stable triazole linker.[5][6][7] This triazole ring is not merely a passive linker; it is a valuable pharmacophore in its own right, capable of engaging in hydrogen bonding and dipole interactions, and often serves as a bioisostere for the amide bond.[8]
This guide provides a detailed exploration of how this compound can be strategically employed in CuAAC reactions. We will detail the synthesis of the core scaffold, its functionalization for click chemistry, and provide robust, field-proven protocols for creating novel pyrazole-triazole conjugates, a powerful strategy for accelerating the discovery of new bioactive agents.[9]
Section 1: Synthesis of the Core Building Block – this compound
The synthesis of the pyrazole ring system is most commonly achieved via the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11][12] A reliable method for synthesizing this compound proceeds through the reaction of hydrazine with a suitable β-keto ester derivative.
Protocol 1: Synthesis via Hydrazine Condensation
This protocol describes a common and effective method for constructing the pyrazole ring.
Materials:
-
Ethyl 4,4-diethoxy-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
Causality Insight: The condensation reaction between the hydrazine and the 1,3-dicarbonyl moiety of the ketoester is the key C-N and N-N bond-forming event. The acidic catalyst facilitates the initial condensation and subsequent cyclization/dehydration cascade to form the stable aromatic pyrazole ring.
Section 2: Functionalization for Click Chemistry
To be utilized in a CuAAC reaction, the this compound scaffold must be appended with either a terminal alkyne or an azide group. The active methylene group adjacent to the ester is the ideal site for introducing an alkyne, while the ester itself can be modified to introduce an azide.
Caption: Workflow for preparing pyrazole-triazole conjugates.
Protocol 2: Synthesis of an Alkyne-Functionalized Pyrazole
This protocol details the introduction of a terminal alkyne via alkylation of the active methylene group.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (2.5 eq). For a stronger, non-nucleophilic base, NaH (1.2 eq) can be used cautiously in an ice bath.
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise.
-
Continue stirring at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired alkyne-functionalized pyrazole derivative.
Expertise Insight: The choice of base is critical. K₂CO₃ is a milder, safer option suitable for many substrates. NaH provides faster and more complete deprotonation of the active methylene but requires stricter anhydrous conditions and careful handling. The N-H of the pyrazole ring can also be alkylated, potentially leading to a mixture of products, which makes chromatographic purification essential.[13]
Section 3: The Core Click Chemistry Protocol
The following is a robust, general protocol for the CuAAC reaction, designed for high yield and purity. This self-validating system uses commercially available and stable reagents.
Protocol 3: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized pyrazole (from Protocol 2) (1.0 eq)
-
An organic azide (e.g., Benzyl azide) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)
-
Sodium ascorbate (0.15 - 0.30 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
Procedure:
-
In a vial, dissolve the alkyne-functionalized pyrazole (1.0 eq) and the organic azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture (to achieve a final concentration of ~0.1 M).
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution (to final 0.3 eq).
-
Add the CuSO₄ solution (to final 0.1 eq). A color change (often to a yellow-green suspension) may be observed.
-
Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the limiting reagent.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to chelate and remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted pyrazole-triazole conjugate.
Trustworthiness & Validation: This protocol is self-validating. The use of a slight excess of one reagent (e.g., the azide) ensures the complete consumption of the more valuable pyrazole-alkyne. Progress can be unequivocally monitored by LC-MS, watching for the disappearance of the two starting masses and the appearance of a new mass corresponding to their sum. The exclusive formation of the 1,4-regioisomer is a hallmark of the copper-catalyzed mechanism.[6]
The "Why": Deconstructing the CuAAC Protocol
-
The Catalytic System (CuSO₄ + Sodium Ascorbate): Copper(I) is the active catalyst.[5] However, Cu(I) salts are prone to oxidation and disproportionation. Using the stable, inexpensive Cu(II) sulfate in combination with a reducing agent like sodium ascorbate provides a constant, low-concentration supply of Cu(I) in situ, ensuring catalytic turnover and reproducibility.[14]
-
The Solvent System (t-BuOH/H₂O): This mixture is exceptionally effective as it can dissolve a wide range of organic substrates while being compatible with the aqueous-soluble copper catalyst and ascorbate. The ability to perform the reaction in water is a key advantage for bioconjugation applications.[7]
-
The Ligand (Optional but Recommended): For sensitive substrates or bioconjugation, adding a copper-chelating ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly recommended. The ligand stabilizes the Cu(I) oxidation state, prevents catalyst precipitation, and can accelerate the reaction rate.[15][16] It also protects sensitive functional groups from oxidative damage that can be caused by the Cu/ascorbate system.[14]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Section 4: Data Summary and Expected Outcomes
A successful CuAAC reaction between an alkyne-functionalized pyrazole and an organic azide will result in a product with clear spectroscopic signatures.
| Parameter | Starting Alkyne | Starting Azide | Final Triazole Product |
| Key ¹H NMR Signal | Terminal Alkyne Proton (~2.5-3.0 ppm, s) | Azide-adjacent CH₂ (~4.3 ppm, s for BnN₃) | Triazole C5-H (~7.5-8.0 ppm, s) |
| Key ¹³C NMR Signal | Alkyne C (δ ~70-90 ppm) | Azide-adjacent C (δ ~50-60 ppm) | Triazole C4 & C5 (δ ~120-145 ppm) |
| Mass Spec (ESI+) | M+H⁺ | M+H⁺ | (M_alkyne + M_azide)+H⁺ |
Authoritative Grounding: The mechanism proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide. This is followed by a cyclization event and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[5] This pathway ensures the high regioselectivity observed.
Conclusion
This compound is a powerful and adaptable starting material for creating diverse molecular libraries. By combining its proven biological relevance with the efficiency and reliability of copper-catalyzed click chemistry, researchers and drug development professionals can rapidly synthesize novel pyrazole-triazole conjugates. The protocols and insights provided herein offer a robust framework for applying this strategy, enabling the exploration of new chemical space and accelerating the path toward the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Pharm logical Application of Click Chemistry: A review | (Humanities, social and applied sciences) Misan Journal of Academic Studies [misan-jas.com]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. scispace.com [scispace.com]
- 15. Ligand-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclocondensation Strategies Utilizing Ethyl 2-(1H-pyrazol-3-yl)acetate for Heterocyclic Scaffolding
Introduction
Ethyl 2-(1H-pyrazol-3-yl)acetate is a highly versatile and valuable bifunctional building block in modern heterocyclic chemistry. Its structure is uniquely primed for cyclocondensation reactions, featuring three key reactive sites: (1) an active methylene group (α-carbon to the ester) that is readily deprotonated, (2) an electrophilic ester carbonyl, and (3) the pyrazole ring's nucleophilic N-H group. This trifecta of reactivity allows it to serve as a potent synthon for the construction of a diverse array of fused pyrazole heterocycles. These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged structures in medicinal chemistry, frequently appearing in compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1][2]
This guide provides an in-depth exploration of the primary cyclocondensation strategies involving this compound. It moves beyond simple procedural lists to explain the underlying mechanistic rationale, offering field-proven insights into experimental design and optimization for researchers in synthetic chemistry and drug development.
Section 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Reaction with β-Enaminones and 1,3-Dicarbonyl Equivalents
The construction of the pyrazolo[1,5-a]pyrimidine core is a cornerstone application of this compound. This is typically achieved by reacting it with a 1,3-dielectrophile, most commonly a β-enaminone or a β-diketone. The reaction proceeds via a regioselective cyclization pathway where the pyrazole N1 atom acts as the key nucleophile.
Mechanistic Rationale
The reaction with a β-enaminone involves two primary steps. First, the active methylene group of the pyrazolyl acetate attacks the β-carbon of the enaminone in a Michael-type addition, displacing the dimethylamino group. This is followed by an intramolecular cyclization where the N1-H of the pyrazole ring attacks the ester carbonyl. Subsequent dehydration leads to the aromatic pyrazolo[1,5-a]pyrimidine system. Microwave-assisted synthesis has been shown to be particularly effective for this transformation, offering a solvent-free and rapid route to the desired products.[3]
Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis.
Protocol 1: Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from established microwave-assisted, solvent-free methods that offer high efficiency and regioselectivity.[3]
Materials:
-
This compound
-
Appropriate β-enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 1 equivalent).
-
Add the corresponding β-enaminone (1.0 mmol, 1 equivalent).
-
Seal the vial tightly with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at 180 °C for 2-5 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
The resulting solid crude product can often be purified directly. Add a small amount of cold ethanol (2-3 mL), triturate the solid, and collect it by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 2 mL) and dry under vacuum to yield the pure pyrazolo[1,5-a]pyrimidine.
Senior Application Scientist's Note: The solvent-free microwave approach is highly advantageous. It not only accelerates the reaction but also simplifies the work-up, often providing a crystalline product that precipitates upon cooling, thereby avoiding column chromatography. The high temperature promotes the final dehydration step efficiently.
Section 2: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reactions
Pyrazolo[3,4-b]pyridines are another class of medicinally relevant heterocycles accessible from this compound.[2] Their synthesis is often achieved through multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to build complex molecules with high atom economy.
Mechanistic Rationale
A common MCR strategy involves the reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and this compound in the presence of a nitrogen source like ammonium acetate. The reaction cascade begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene (a Michael acceptor). The active methylene of the pyrazolyl acetate then adds to this intermediate via a Michael addition. Finally, the intermediate undergoes a cyclization and dehydrogenation sequence, driven by the ammonium acetate and heat, to form the stable, aromatic pyridine ring fused to the pyrazole.
Caption: Workflow for MCR Synthesis of Pyrazolo[3,4-b]pyridines.
Protocol 2: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol leverages the efficiency of MCRs to rapidly generate molecular diversity.[4][5]
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Ammonium acetate
-
Absolute Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1 eq), malononitrile (10 mmol, 1 eq), this compound (10 mmol, 1 eq), and ammonium acetate (80 mmol, 8 eq).
-
Add absolute ethanol (30 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane).
-
Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product in a vacuum oven to obtain the desired pyrazolo[3,4-b]pyridine derivative.
Senior Application Scientist's Note: The large excess of ammonium acetate is crucial. It serves not only as the nitrogen source for the pyridine ring but also acts as a catalyst for both the initial Knoevenagel condensation and the final cyclization/dehydration steps. Using glacial acetic acid as the solvent can sometimes accelerate the reaction but may require neutralization during work-up.
Section 3: Synthesis of Pyrazolo-Thienopyridines
The versatility of this compound extends to the synthesis of more complex tricyclic systems. By employing a variation of the Gewald thiophene synthesis, one can construct pyrazolo-thienopyridine scaffolds.
Mechanistic Rationale
This transformation is a multicomponent reaction where the pyrazolyl acetate, a cyanomethylene reagent (like malononitrile), elemental sulfur, and a cyclic ketone (like cyclohexanone) react in the presence of a base. The reaction likely proceeds through an initial Knoevenagel condensation of the ketone and the nitrile, followed by the addition of the pyrazolyl acetate carbanion. The elemental sulfur is then involved in the formation of the thiophene ring, followed by intramolecular cyclization and aromatization to yield the final fused system.
Protocol 3: One-Pot Synthesis of 4-Amino-3-ethoxycarbonyl-pyrazolo[4',3':5,6]thieno[2,3-b]pyridines
Materials:
-
This compound
-
Malononitrile
-
Cyclohexanone
-
Elemental sulfur
-
Morpholine (as base and solvent)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1 eq), malononitrile (10 mmol, 1 eq), cyclohexanone (10 mmol, 1 eq), and elemental sulfur (10 mmol, 1 eq).
-
Add morpholine (20 mL) to the mixture.
-
Heat the reaction mixture under reflux for 4 hours with continuous stirring. The mixture will darken significantly.
-
After cooling, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Acidify the aqueous mixture with dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or a DMF/ethanol mixture to afford the pure tricyclic compound.
Senior Application Scientist's Note: Morpholine is an excellent choice here as it functions as both a basic catalyst to promote the condensations and as a polar, high-boiling solvent. The acidification step is critical for protonating the final product and inducing its precipitation from the aqueous solution.
Summary of Reaction Conditions
| Entry | Product Class | Co-Reactant(s) | Catalyst / Solvent | Conditions | Typical Yield |
| 1 | Pyrazolo[1,5-a]pyrimidine | β-Enaminone | None (Solvent-free) | Microwave, 180 °C, 2-5 min | Good to Excellent |
| 2 | Pyrazolo[3,4-b]pyridine | Aldehyde, Malononitrile | Ammonium Acetate / Ethanol | Reflux, 6-8 h | Good |
| 3 | Pyrazolo-Thienopyridine | Ketone, Malononitrile, Sulfur | Morpholine | Reflux, 4 h | Moderate to Good |
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. longdom.org [longdom.org]
Application Notes & Protocols: Ethyl 2-(1H-pyrazol-3-yl)acetate as a Versatile Precursor for Fused Heterocyclic Systems
Abstract
Fused heterocyclic scaffolds containing the pyrazole moiety are cornerstones in modern medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2] Ethyl 2-(1H-pyrazol-3-yl)acetate is a highly valuable and versatile bifunctional building block for the synthesis of these complex molecular architectures. Its unique structure, featuring an active methylene group, an ester functionality, and a pyrazole ring with two distinct nitrogen nucleophiles, provides multiple reaction pathways for constructing fused systems. This technical guide offers an in-depth exploration of the strategic use of this compound in the preparation of medicinally relevant fused heterocycles, with a primary focus on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices to empower researchers in drug discovery and synthetic chemistry.
Chemical Profile and Strategic Reactivity
This compound possesses several key reactive sites that can be selectively targeted to achieve desired synthetic outcomes. Understanding this reactivity is fundamental to its application in heterocyclic synthesis.
-
The Active Methylene Group: The protons on the α-carbon (adjacent to the ester's carbonyl group) are acidic. In the presence of a suitable base, this position can be deprotonated to form a potent carbon nucleophile, ideal for reactions with electrophiles or for participating in condensation reactions.
-
The Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 (pyrrole-type) nitrogen is generally less nucleophilic but can be deprotonated under stronger basic conditions to participate in alkylation or acylation reactions. The N2 (pyridine-type) nitrogen is more nucleophilic and is a key site for initiating cyclization cascades.
-
The Ester Group: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide or hydrazide, providing further handles for molecular diversification.[3]
This multi-faceted reactivity allows the molecule to act as a versatile synthon, primarily for building fused six-membered rings onto the pyrazole core.
Figure 1: Key reactive sites of this compound.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a privileged class of heterocycles known for their diverse biological activities, including roles as protein kinase inhibitors in cancer therapy.[3][4] The most direct and widely adopted strategy for their synthesis from this compound involves a cyclocondensation reaction with a 1,3-dielectrophilic species, such as β-dicarbonyl compounds or their synthetic equivalents.[4][5]
Mechanistic Rationale
The reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid. The mechanism proceeds via a well-defined sequence:
-
Initial Condensation: The more nucleophilic N2 atom of the pyrazole ring attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form a vinylogous amide intermediate.
-
Intramolecular Cyclization: The active methylene group, activated by the acidic conditions and conjugation, attacks the second carbonyl group.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
When an unsymmetrical dicarbonyl compound (e.g., ethyl acetoacetate) is used, the initial attack by the pyrazole N2 occurs preferentially at the more electrophilic ketone carbonyl, leading to regioselective product formation.[6]
Figure 2: Mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.
Protocol: Synthesis of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol details the reaction with 1-phenyl-1,3-butanedione, a common 1,3-dicarbonyl precursor.[6]
Materials:
-
This compound (1.0 mmol, 154.2 mg)
-
1-Phenyl-1,3-butanedione (1.1 mmol, 178.4 mg)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine this compound and 1-phenyl-1,3-butanedione in the round-bottom flask.
-
Add glacial acetic acid to the flask.
-
Heat the mixture to reflux (approx. 118 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from ethanol to afford the pure product as crystalline solid.
Expected Outcome:
-
Yield: Typically >80%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore found in numerous biologically active compounds, including inhibitors of various kinases and other enzymes.[2][7] The synthesis of this system often starts from a 5-aminopyrazole precursor, which can be derived from this compound. However, a more direct approach involves converting the acetate into a more reactive intermediate.
A common strategy is the cyclocondensation of a 3-aminopyrazole derivative with 1,3-dicarbonyl compounds or α,β-unsaturated systems.[2][8]
General Synthetic Workflow
The preparation of pyrazolo[3,4-b]pyridines often follows a multi-step sequence starting from the pyrazole core. The Gould-Jacobs reaction, which traditionally synthesizes quinolines, can be adapted by using a 3-aminopyrazole instead of an aniline.[2]
Figure 3: General experimental workflow for fused heterocycle synthesis.
Protocol: Two-Step Synthesis of a 1H-Pyrazolo[3,4-b]pyridin-4-one Derivative
This protocol outlines a representative synthesis based on the Gould-Jacobs reaction logic, starting from a 3-aminopyrazole derivative.[2]
Step A: Synthesis of 5-Amino-1H-pyrazole-3-acetic acid hydrazide
-
Reflux this compound with an excess of hydrazine hydrate in ethanol for 8-12 hours.
-
Upon cooling, the product hydrazide will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often used directly in the next step.
Step B: Cyclocondensation with Diethyl Malonate
Materials:
-
5-Amino-1H-pyrazole-3-acetic acid hydrazide (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Sodium ethoxide (catalytic amount, ~0.2 mmol)
-
Ethanol (10 mL)
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
Dissolve the aminopyrazole intermediate in ethanol containing a catalytic amount of sodium ethoxide.
-
Add diethyl malonate and reflux the mixture for 2-4 hours to form the initial condensation product.
-
Remove the ethanol under reduced pressure.
-
Add a high-boiling point solvent like Dowtherm A to the residue.
-
Heat the mixture to a high temperature (240-250 °C) for 30-60 minutes to drive the thermal cyclization.
-
Cool the reaction mixture and dilute it with a non-polar solvent like hexanes to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent like dimethylformamide (DMF) or by column chromatography.
Data Summary and Comparison
The choice of reactants and conditions significantly impacts the outcome of the synthesis. The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]pyrimidines.
| Entry | 1,3-Dielectrophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Acetic Acid | - | 5 | 85-95 | [4] |
| 2 | Ethyl Acetoacetate | Acetic Acid | - | 6 | 80-90 | [4] |
| 3 | 1-Phenyl-1,3-butanedione | Acetic Acid | - | 4 | >80 | [6] |
| 4 | Malononitrile/Aldehyde | Ethanol | Piperidine | 8 | 70-85 | [4] |
Conclusion and Future Perspectives
This compound stands out as a foundational building block for constructing fused pyrazole heterocycles. Its predictable reactivity and commercial availability make it an attractive starting point for synthesizing libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols described herein provide reliable and efficient pathways to these important scaffolds. Future work in this area may focus on developing asymmetric syntheses, exploring novel one-pot multicomponent reactions to increase molecular complexity, and expanding the scope to include other fused systems for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and controlling their regioselectivity is a common yet significant challenge.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve optimal results in your laboratory.
The Core Challenge: N1 vs. N2 Alkylation
The primary hurdle in synthesizing 3-substituted pyrazoles like this compound is controlling the site of N-alkylation. The pyrazole ring has two nitrogen atoms, N1 and N2, which are chemically similar, making regioselective functionalization difficult.[3][4] Alkylation of an unsymmetrically substituted pyrazole typically results in a mixture of two regioisomers, which can be challenging to separate and reduces the overall yield of the desired product.[3][5]
The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the substituents on the pyrazole ring.[3][6] Understanding and controlling these variables is key to a successful synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers
-
Observation: ¹H NMR or LC-MS analysis of the crude product shows two distinct product peaks with similar mass spectra, indicating the formation of both N1 and N2 alkylated isomers.
-
Probable Causes & Solutions:
Cause Scientific Rationale Recommended Action Inappropriate Base Selection The choice of base can influence which nitrogen atom is deprotonated, or it can affect the aggregation state of the resulting pyrazolate anion. A bulky base may sterically hinder approach to the N1 position, favoring N2 alkylation. Conversely, a smaller base might allow for thermodynamic control, favoring the more stable N1-alkylated product. Action: Switch to a bulkier base like potassium tert-butoxide (t-BuOK) to favor N2 alkylation if that is the undesired product in your route to the 3-substituted final product. If N1 is desired, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO can be effective.[6] Solvent Effects The solvent polarity and its ability to coordinate with the cation of the base can significantly impact regioselectivity. Polar aprotic solvents like DMF or DMSO can favor N1 alkylation by solvating the cation, leaving a "naked" anion that reacts at the more sterically accessible and electronically favorable N1 position. Action: If you are using a non-polar solvent like THF and getting poor selectivity, switch to a polar aprotic solvent like DMSO or DMF.[6] Nature of the Alkylating Agent The structure of the alkylating agent plays a role. Bulky alkylating agents will preferentially react at the less sterically hindered N1 position. The presence of functional groups on the alkylating agent that can engage in hydrogen bonding can also direct the alkylation.[7] Action: While you are constrained to using an ethyl acetate moiety, ensure the purity of your ethyl bromoacetate or other alkylating agent. Consider if a two-step approach using a protecting group might be beneficial.
Problem 2: Low Yield of Desired Product
-
Observation: The isolated yield of this compound is significantly lower than expected, even after accounting for regioisomeric distribution.
-
Probable Causes & Solutions:
Cause Scientific Rationale Recommended Action Incomplete Deprotonation If the base is not strong enough to fully deprotonate the pyrazole, the reaction will not proceed to completion. Action: Ensure you are using a sufficiently strong base. For pyrazole (pKa ≈ 14.2), a base like NaH or t-BuOK is generally required for complete deprotonation. Side Reactions The alkylating agent, ethyl bromoacetate, is an ester and can undergo hydrolysis or other side reactions under basic conditions, especially if water is present. Action: Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. Degradation of Starting Material or Product The pyrazole ring can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures can lead to degradation. Action: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature for a longer period.
Problem 3: Difficulty in Product Purification
-
Observation: The N1 and N2 isomers are difficult to separate by column chromatography, leading to impure final product.
-
Probable Causes & Solutions:
Cause Scientific Rationale Recommended Action Similar Polarity of Isomers The N1 and N2 isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging. Action: Try a different solvent system for your column chromatography. A gradient elution might be more effective than an isocratic one. Alternatively, consider using a different stationary phase, such as alumina or a reverse-phase silica. If separation is still difficult, derivatization of the mixture to introduce a more significant polarity difference, followed by separation and then removal of the derivatizing group, could be an option.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in pyrazole alkylation?
A1: The two nitrogen atoms in the pyrazole ring are in a tautomeric equilibrium. This means that the proton can reside on either nitrogen, and in the presence of a base, the resulting pyrazolate anion has delocalized negative charge across both nitrogens. The incoming electrophile (the alkylating agent) can then attack either nitrogen. The outcome is a delicate balance of steric and electronic factors.[3]
Q2: Are there alternative synthetic strategies to avoid the regioselectivity issue altogether?
A2: Yes, several strategies can be employed:
-
Using a Directing Group: A removable directing group can be placed on one of the nitrogen atoms to block it from reacting. After alkylation at the other nitrogen, the directing group is removed.[8]
-
Synthesis from Acyclic Precursors: It is possible to construct the pyrazole ring with the desired substitution pattern already in place. For example, the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound can provide a regioselective route to certain pyrazoles.[9]
-
Skeletal Editing: More advanced techniques involve the transformation of other heterocyclic rings (like isoxazoles or pyrimidines) into the desired pyrazole structure.[3]
Q3: How can I confirm the regiochemistry of my product?
A3: The most definitive method is single-crystal X-ray diffraction. However, this is not always feasible. Spectroscopic methods, particularly 1D and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be very powerful. In a NOESY experiment, spatial proximity between the protons on the alkyl chain and the protons on the pyrazole ring can help to unambiguously assign the structure.
Validated Experimental Protocol
This protocol provides a starting point for the regioselective synthesis of this compound, favoring the N1 isomer.
Reaction Scheme:
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Ethyl 2-(1H-pyrazol-3-yl)acetate Purification
Welcome to the technical support guide for the purification of Ethyl 2-(1H-pyrazol-3-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. The purity of this reagent is critical for the success of subsequent synthetic steps and biological assays. This guide provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the common practical problems encountered during the purification of this compound. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My crude product is a dark, viscous oil. How do I handle the initial cleanup?
Answer: A dark, oily crude product typically indicates the presence of polymeric byproducts, residual high-boiling solvents like DMF or DMSO, and inorganic salts from the reaction workup.[1] The first step is a liquid-liquid extraction to remove the bulk of these impurities before attempting more refined techniques like chromatography or crystallization.
Recommended Protocol: Extractive Workup
-
Dissolution: Dissolve the crude oil in a generous volume of a water-immiscible organic solvent. Ethyl acetate is a good first choice due to its moderate polarity and ease of removal.[2] Dichloromethane can also be used.[1]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalysts and remove acidic impurities.
-
Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and reduces the solubility of organic material in the aqueous layer.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
This procedure should yield a cleaner, albeit still likely impure, product that is more amenable to high-resolution purification.
Question 2: After column chromatography, my TLC still shows multiple spots. What went wrong?
Answer: This is a classic purification challenge that usually points to one of two issues: incorrect mobile phase selection or the presence of a regioisomer that is difficult to separate.
During synthesis, particularly when alkylating the pyrazole nitrogen with ethyl bromoacetate, a mixture of N-alkylation products can form. The desired 3-substituted pyrazole can be accompanied by the 1-substituted isomer, Ethyl 2-(1H-pyrazol-1-yl)acetate.[1][3] These isomers often have very similar polarities, making their separation challenging.
Troubleshooting Steps & Solutions:
-
Step 1: Diagnose the Impurity.
-
Check the Rf values. If the spots are very close together, you are likely dealing with isomers. For example, in one documented separation of phenyl-substituted pyrazole acetates, the desired 3-isomer had an Rf of 0.66 while a 5-isomer had an Rf of 0.51 in a 1:1 ethyl acetate-hexane system, indicating that separation is possible but requires care.[1]
-
If one spot is near the baseline (low Rf) and another is near the solvent front (high Rf), your impurities have significantly different polarities, and optimizing the chromatography should be straightforward.
-
-
Step 2: Optimize Your Column Chromatography.
-
Adjust Solvent Polarity: The key to separating compounds with similar Rf values is to use a mobile phase where the target compound has an Rf between 0.2 and 0.4. This maximizes the interaction with the stationary phase and improves resolution. If your Rf is too high, decrease the polarity of the eluent (i.e., increase the hexane or petroleum ether content).[4]
-
Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This will first elute the less polar isomer, followed by your target compound.
-
Consider a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica.
-
Data Presentation: Recommended Eluent Systems for Pyrazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Application Context | Reference |
|---|---|---|---|
| Silica Gel | 25% Ethyl Acetate in Hexane | Separation of 3- and 5-isomers of a phenyl-pyrazole acetate. | [1] |
| Silica Gel | Chloroform | Purification of an N-protected iodopyrazole derivative. | [5] |
| Silica Gel | Cyclohexane: Ethyl Acetate (98:2) | Purification of substituted pyrazole isomers. | [6] |
| Silica Gel | Petroleum ether/Et₂O (70/30) | Purification of a phenylpyrazole derivative. |[4] |
Question 3: I obtained a solid, but after drying, it turned back into an oil or waxy solid. Why?
Answer: This frustrating issue typically arises from one of two causes:
-
Residual Solvent: The product may have crystallized from the purification solvent but has a strong affinity for it. Even after filtration, significant amounts of solvent can remain trapped in the crystal lattice. High-boiling point solvents used in chromatography (like ethyl acetate) can be particularly persistent.[7]
-
Low Melting Point/Hygroscopic Nature: The pure compound may simply have a low melting point close to room temperature, or it may be hygroscopic (readily absorbs moisture from the air), which can depress its melting point and give it an oily appearance.
Solutions:
-
Aggressive Solvent Removal: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) during this process can help drive off stubborn solvents, but be mindful of the compound's thermal stability.[8][9]
-
Recrystallization: If residual solvent or minor impurities are the cause, recrystallization is an excellent final purification step. It forces the compound into a pure crystal lattice, excluding impurities and solvent molecules. A successful recrystallization from an ether-hexane solvent system has been reported for a similar compound.[1]
Workflow Diagram: General Purification Strategy
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Question 1: What is the best method for purifying this compound?
Answer: The "best" method depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography is the most versatile and generally recommended method, especially for initial purifications where multiple byproducts, including isomers, may be present.[1][5] It offers high resolving power to separate compounds based on polarity.
-
Recrystallization is an excellent technique for final purification if your compound is a solid and you need to remove small amounts of impurities.[10][11] It is often more scalable and cost-effective than chromatography for large quantities.
-
Vacuum Distillation can be an option for thermally stable, liquid compounds to separate them from non-volatile impurities. Given the reported boiling point of 106 °C at 0.4 Torr for the target compound, this is a viable but potentially high-temperature method that should be approached with caution.[12]
Question 2: How can I definitively assess the purity of my final product?
Answer: A combination of analytical techniques is required for comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation and purity analysis.
-
¹H NMR: Will confirm the structure by showing the characteristic signals for the pyrazole ring protons, the methylene group, and the ethyl ester group. Impurities will present as extra, unassignable peaks.
-
¹³C NMR: Provides further structural confirmation.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to a high degree of accuracy.[6]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating very similar compounds, such as isomers.[13][14]
Question 3: What are the key safety considerations when handling this compound and its purification solvents?
Answer: Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate protective gloves.[9]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents like hexane, ethyl acetate, and dichloromethane.[8]
-
Solvent Handling: Ethyl acetate and hexane are flammable liquids. Keep them away from heat, sparks, and open flames.[2][12] Ensure containers are kept tightly closed.
-
Stability: The compound is generally stable under recommended storage conditions (sealed in a dry place at room temperature), but heat should be avoided to prevent decomposition.[8][12]
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting the purity of the final product.
References
- 1. prepchem.com [prepchem.com]
- 2. medline.com [medline.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. aksci.com [aksci.com]
- 10. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (1H-PYRAZOL-3-YL)ACETIC ACID ETHYL ESTER | 82668-50-6 [amp.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
Overcoming low yields in the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic transformation. Low yields can stem from various stages of the synthesis, from the initial condensation to the final purification. This guide provides in-depth, experience-driven solutions to common challenges in a direct question-and-answer format.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues that can lead to diminished yields. We will explore the underlying chemical principles and provide actionable protocols to get your synthesis back on track.
Question 1: My overall yield is consistently low (<30%). Where should I start troubleshooting?
A low overall yield in a multi-step synthesis is a common issue. The most effective way to troubleshoot is to analyze each step independently. The synthesis of this compound typically proceeds via a two-step sequence: a Claisen condensation to form a β-keto ester intermediate, followed by cyclization with hydrazine.
Workflow for Diagnosing Yield Loss:
Caption: Troubleshooting Decision Tree for Low Yields.
Actionable Steps:
-
Isolate and Characterize the Intermediate: Do not proceed with the cyclization in a one-pot fashion until you have optimized the first step. After the Claisen condensation, work up a small aliquot of the reaction mixture to isolate the intermediate, diethyl 2-acetylsuccinate (or a similar β-keto ester). Characterize it by ¹H NMR to confirm its structure and purity. If the yield or purity of this intermediate is low, focus your efforts there.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of products for each step. This will help you determine the optimal reaction time and identify the formation of any side products.
Question 2: The initial Claisen condensation of diethyl succinate and ethyl acetate is inefficient. What are the common failure points?
The Claisen condensation is a foundational carbon-carbon bond-forming reaction that requires a strong, non-nucleophilic base to deprotonate the α-carbon of an ester.[1] Inefficiency in this step is often due to the choice of base, solvent, or reaction conditions.
Key Factors for a Successful Claisen Condensation:
| Parameter | Recommended | Rationale & Troubleshooting |
| Base | Sodium ethoxide (NaOEt) | The base's alkoxide should match the alcohol portion of the ester to prevent transesterification. Using NaOEt with ethyl esters is critical. Ensure the NaOEt is fresh and anhydrous; moisture will quench the base and hydrolyze the esters. |
| Stoichiometry | >1.0 equivalent of base | The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. A stoichiometric amount of base is required to ensure the reaction goes to completion.[1] |
| Solvent | Anhydrous Ethanol or THF | The solvent must be completely dry. The presence of water leads to saponification (hydrolysis) of the esters, which is a major cause of low yields. |
| Temperature | 0 °C to reflux | The initial deprotonation is often performed at a lower temperature to control reactivity, followed by heating to drive the reaction to completion. Monitor by TLC to avoid decomposition at higher temperatures. |
Troubleshooting Protocol for Claisen Condensation:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Handle the sodium ethoxide in a glovebox or under an inert atmosphere (Nitrogen or Argon).
-
Base Quality Check: Use a freshly opened bottle of sodium ethoxide or prepare it fresh by reacting clean sodium metal with anhydrous ethanol.
-
Reverse Addition: Try adding the ester mixture slowly to a solution of the base at 0 °C. This can sometimes minimize self-condensation of ethyl acetate.
Question 3: During the cyclization with hydrazine, I'm getting a mixture of products and a low yield of the desired pyrazole. What is happening?
The reaction of the intermediate β-keto ester with hydrazine hydrate is generally robust but can be complicated by side reactions, particularly the formation of pyrazolone derivatives.
Reaction Mechanism and Potential Side Products:
Caption: Desired vs. Side Reaction in Pyrazole Synthesis.
Common Issues and Solutions:
-
Regioselectivity: While the intermediate for this specific synthesis is symmetric with respect to the reactive carbonyls, many pyrazole syntheses use asymmetric 1,3-dicarbonyl compounds. This can lead to two different regioisomers.[2] Careful control of pH and temperature can sometimes favor one isomer over the other. For this synthesis, regioselectivity is not an issue.
-
Pyrazolone Formation: The formation of a 5-pyrazolone is a common side reaction. This occurs when the cyclization proceeds via attack at the ester carbonyl followed by loss of ethanol. To minimize this:
-
Acid Catalysis: Performing the reaction in a slightly acidic medium (e.g., acetic acid as a solvent or co-solvent) can promote dehydration and favor the formation of the aromatic pyrazole ring.[3]
-
Temperature Control: Refluxing in a solvent like ethanol or acetic acid is typically sufficient to drive the dehydration step required for pyrazole formation.
-
-
Incomplete Reaction: Ensure at least one equivalent of hydrazine is used. Monitor the reaction by TLC until the intermediate spot has been completely consumed.
Optimized Cyclization Protocol:
-
Dissolve the crude diethyl 2-acetylsuccinate intermediate in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound?
The most prevalent and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4] For this specific target molecule, the key intermediate is a γ-keto-β-ester, which is then cyclized. Alternative, more complex methods exist but are less common for this particular scaffold.[5][6]
Q2: How can I effectively purify the final product?
Purification can be challenging due to the product's polarity and potential impurities.
-
Extraction: After neutralizing the reaction mixture, extract thoroughly with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.
-
Column Chromatography: This is the most effective method for obtaining a highly pure product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) to elute non-polar impurities, and gradually increase the polarity to elute your product. The product is quite polar, so you may need up to 50-70% ethyl acetate.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water can be an efficient final purification step.
Q3: What are the critical safety precautions when working with hydrazine?
Hydrazine is a highly toxic and potentially explosive substance. Always handle it with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood.
-
Handling: Hydrazine hydrate is less volatile and hazardous than anhydrous hydrazine, but it is still a suspected carcinogen and corrosive. Avoid inhalation and skin contact.
-
Quenching: Any excess hydrazine in the reaction can be quenched by adding a solution of sodium hypochlorite (bleach) during the workup, but be mindful that this is an exothermic reaction.
Q4: Can I use a substituted hydrazine to synthesize an N-substituted pyrazole?
Yes, this is a very common strategy. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, in the cyclization step will yield the corresponding N1-substituted pyrazole.[7] However, be aware that if you start with an unsymmetrical 1,3-dicarbonyl intermediate, you will likely obtain a mixture of two regioisomers which can be very difficult to separate.[2]
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Identification of byproducts in Ethyl 2-(1H-pyrazol-3-yl)acetate synthesis
Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Guide for Researchers and Drug Development Professionals
This guide serves as a technical resource for scientists encountering challenges in the synthesis of this compound. As a key building block in pharmaceutical research, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, analytical protocols, and mechanistic insights to help you identify, understand, and mitigate the formation of common byproducts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this compound, a common strategy involves the reaction of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) or a related β-keto ester with hydrazine hydrate. The reaction proceeds through a condensation-cyclization-dehydration sequence to form the pyrazole ring.
Q2: What are the primary byproducts I should be aware of during this synthesis?
The most significant byproduct is the regioisomer, Ethyl 2-(1H-pyrazol-5-yl)acetate .[1] This forms because the 1,3-dicarbonyl starting material is unsymmetrical, allowing the hydrazine to attack at two different carbonyl sites. Other potential impurities include:
-
Pyrazoline intermediates: Resulting from incomplete dehydration or aromatization of the heterocyclic ring.[1]
-
Hydrazine-related side products: These can arise from self-condensation or other side reactions of hydrazine, often resulting in colored impurities.[1]
-
Unreacted starting materials: If the reaction does not go to completion.
Q3: My reaction mixture has turned yellow or red. Is this indicative of a problem?
While a slight coloration can be normal, a deep yellow or red hue often points to side reactions involving the hydrazine starting material.[1] These colored impurities are typically highly polar and can often be removed during aqueous workup or column chromatography. However, intense color may suggest suboptimal reaction conditions (e.g., excessive heat, prolonged reaction time) that favor byproduct formation.
Q4: How can I quickly assess the success of my reaction and check for byproducts?
Thin-Layer Chromatography (TLC) is the most effective initial method.[1] By spotting the crude reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of new products. The presence of multiple spots, particularly one with a similar Rf value to your desired product, strongly suggests the formation of byproducts like the regioisomer.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
¹H NMR spectrum shows duplicate sets of peaks, especially for the pyrazole ring protons and the methylene (-CH₂-) group of the acetate sidechain.
-
Multiple spots are observed on TLC that are often difficult to separate.
-
The isolated product has a broadened melting point range.
-
-
Root Cause Analysis: The formation of regioisomers is a classic challenge when an unsymmetrical 1,3-dicarbonyl reacts with hydrazine. Hydrazine has two nucleophilic nitrogen atoms, and the dicarbonyl has two electrophilic carbonyl carbons. The initial condensation can occur at either carbonyl group, leading to two different intermediate hydrazones, which then cyclize to form the two final pyrazole regioisomers. The reaction's regioselectivity is often sensitive to pH, solvent, and temperature.
-
Corrective & Preventative Actions:
-
pH Control: The initial condensation step is often favored under mildly acidic conditions (e.g., using hydrazine sulfate or adding a catalytic amount of acetic acid), while the cyclization/dehydration step can be favored under different pH conditions. Carefully controlling the pH throughout the reaction can influence the isomeric ratio.
-
Temperature Management: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Purification: If regioisomers are formed, meticulous purification via column chromatography is essential. A solvent system with moderate polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol) is typically required. Gradient elution is often necessary to achieve baseline separation.
-
Issue 2: Incomplete Cyclization Leading to Pyrazoline Byproducts
-
Symptoms:
-
¹H NMR shows unexpected aliphatic signals (beyond the ethyl group), often appearing as complex multiplets.
-
Mass spectrometry may show a peak corresponding to the mass of the desired product + 2 H (M+2), representing the di-hydro pyrazole (pyrazoline) intermediate.
-
-
Root Cause Analysis: The final step in the Knorr synthesis is a dehydration reaction that aromatizes the newly formed ring. If the reaction conditions are too mild (insufficient heat or lack of an acid catalyst), this step may be incomplete, leaving stable pyrazoline intermediates in the crude product.[1]
-
Corrective & Preventative Actions:
-
Acid Catalyst: Ensure a catalytic amount of acid (like acetic acid) is present to facilitate the dehydration step.
-
Increase Temperature: Refluxing the reaction mixture is typically necessary to drive the dehydration and aromatization to completion.
-
Azeotropic Water Removal: In some cases, using a Dean-Stark apparatus with a solvent like toluene can help by removing the water formed during the reaction, thus driving the equilibrium towards the aromatic pyrazole product.
-
Part 3: Analytical Protocols & Data Interpretation
Protocol 1: TLC Analysis for Reaction Monitoring
-
Plate Preparation: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Dissolve small aliquots of your starting material and the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them on the starting line.
-
Elution: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 50% Ethyl Acetate in Hexane).
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If needed, stain with potassium permanganate.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. Multiple product spots suggest impurities.
Data Interpretation: Differentiating Byproducts by NMR
The most definitive way to identify byproducts is through NMR spectroscopy. The key difference between the desired product and its main regioisomeric byproduct is the substitution pattern on the pyrazole ring.
| Compound / Byproduct | ¹H NMR (Typical Shifts, DMSO-d₆) | ¹³C NMR (Typical Shifts, DMSO-d₆) |
| This compound (Desired Product) | ~12.5 ppm (br s, 1H, NH), ~7.5 ppm (d, 1H, H5-pyrazole), ~6.1 ppm (d, 1H, H4-pyrazole), ~4.1 ppm (q, 2H, OCH₂), ~3.6 ppm (s, 2H, CH₂-CO), ~1.2 ppm (t, 3H, CH₃) | ~170 ppm (C=O), ~145 ppm (C3-pyrazole), ~135 ppm (C5-pyrazole), ~105 ppm (C4-pyrazole), ~60 ppm (OCH₂), ~30 ppm (CH₂-CO), ~14 ppm (CH₃) |
| Ethyl 2-(1H-pyrazol-5-yl)acetate (Regioisomer Byproduct) | ~12.5 ppm (br s, 1H, NH), ~7.4 ppm (d, 1H, H3-pyrazole), ~6.0 ppm (d, 1H, H4-pyrazole), ~4.1 ppm (q, 2H, OCH₂), ~3.8 ppm (s, 2H, CH₂-CO), ~1.2 ppm (t, 3H, CH₃) | ~170 ppm (C=O), ~145 ppm (C5-pyrazole), ~135 ppm (C3-pyrazole), ~106 ppm (C4-pyrazole), ~60 ppm (OCH₂), ~28 ppm (CH₂-CO), ~14 ppm (CH₃) |
Note: The chemical shifts for the pyrazole C3 and C5 carbons and their attached protons are distinct and provide the clearest evidence for identifying each isomer.
Part 4: Visual Diagrams and Workflows
Caption: Experimental workflow for synthesis and purification.
Caption: Mechanism of regioisomer byproduct formation.
Caption: Logic-based troubleshooting workflow for byproduct identification.
References
Optimizing reaction conditions for the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Introduction: Ethyl 2-(1H-pyrazol-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and regioselectivity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to optimize their synthetic strategies. We will focus on the two most prevalent synthetic routes: the cyclization of a β-keto ester equivalent with hydrazine and the direct alkylation of a pre-formed pyrazole ring.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily follows two divergent pathways. The choice between them depends on the availability of starting materials, desired scale, and tolerance for specific impurities.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address the most common issues encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q1: My reaction shows poor conversion of the starting materials, as monitored by TLC. What are the likely causes?
A1: This issue typically points to problems with reaction activation or reagent quality.
-
For Cyclocondensation Reactions: The key is the initial condensation between hydrazine and one of the carbonyl groups of your β-dicarbonyl precursor.
-
Causality: The reaction is often acid-catalyzed. A small amount of acetic acid or a similar protic acid can significantly accelerate the formation of the initial hydrazone intermediate, which is the rate-limiting step before cyclization.[1] Ensure your hydrazine source (e.g., hydrazine hydrate) has not degraded.
-
Solution: Add a catalytic amount (5-10 mol%) of glacial acetic acid to the reaction mixture. If using a hydrazine salt (e.g., hydrochloride or sulfate), the in-situ generation of acid may be sufficient, but ensure the pH is not excessively low, which can protonate the hydrazine, reducing its nucleophilicity.
-
-
For N-Alkylation Reactions: Incomplete deprotonation of the pyrazole nitrogen is the most common culprit.
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, but it is highly sensitive to moisture. Potassium carbonate (K2CO3) is a weaker base and may require higher temperatures or a phase-transfer catalyst to be effective.[2]
-
Solution: If using NaH, ensure your solvent (e.g., DMF, THF) is rigorously anhydrous. Before adding the alkylating agent, confirm that hydrogen evolution (bubbling) from the deprotonation has ceased. If using K2CO3, increase the reaction temperature to 80-100 °C and consider adding a catalytic amount of potassium iodide (KI) to promote the reaction via the Finkelstein reaction.
-
Q2: My starting materials are consumed, but the yield of the desired product is very low. What are the probable side reactions?
A2: This indicates that the reaction is proceeding, but down unproductive pathways.
-
For Cyclocondensation Reactions:
-
Side Reaction: Formation of a six-membered pyridazinone ring or dimeric structures can occur, especially at high temperatures. The uncyclized hydrazone intermediate can also react with another molecule of the ketoester.
-
Solution: Maintain strict temperature control. The reaction is often exothermic upon addition of hydrazine. Use an ice bath to control the initial addition, followed by gentle heating (e.g., reflux in ethanol) to drive the cyclization to completion.
-
-
For N-Alkylation Reactions:
-
Side Reaction: The primary competing reaction is alkylation at the second nitrogen atom (N2), leading to the formation of Ethyl 2-(2H-pyrazol-3-yl)acetate. Another possibility is C-alkylation if a very strong base is used, though this is less common for pyrazoles.
-
Solution: The ratio of N1 to N2 alkylation is highly dependent on the counter-ion and solvent. Using a stronger base like NaH in a polar aprotic solvent like DMF typically favors N1 alkylation.[2] Purification via column chromatography is almost always necessary to separate these isomers.
-
Problem Area 2: Isomer Formation and Regioselectivity
Q3: My cyclocondensation reaction is producing a mixture of 3-substituted and 5-substituted pyrazole isomers. How can I control this?
A3: This is the classic challenge of the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The regioselectivity is determined by which carbonyl group the hydrazine initially attacks.
-
Causality: The more electrophilic carbonyl carbon will be attacked preferentially by the more nucleophilic nitrogen of the substituted hydrazine. For hydrazine itself, the initial attack is often governed by sterics and electronics.
-
Solution:
-
pH Control: The most effective lever is pH. Under acidic conditions, the reaction proceeds via the more stable enol, and the initial attack occurs at the carbon that was part of the enol. Under basic or neutral conditions, the more electrophilic (less sterically hindered) ketone is typically attacked first. For synthesizing this compound, a slightly acidic medium (using acetic acid) generally favors the desired isomer.[1]
-
Protecting Groups/Synthetic Equivalents: Use a starting material where one carbonyl is masked or has significantly different reactivity. For example, using an enaminone intermediate, prepared from the β-keto ester and DMFDMA, provides excellent regiocontrol.[3]
-
Caption: Workflow for addressing regioselectivity issues.
Problem Area 3: Workup and Purification
Q4: My product seems to be water-soluble, leading to poor extraction efficiency. How can I improve recovery?
A4: The pyrazole ring imparts some polarity and the N-H bond allows for hydrogen bonding, which can lead to partitioning into the aqueous layer.
-
Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutralized or slightly basic (pH 7-8) with NaHCO3 or a dilute base. This ensures the pyrazole N-H is not protonated, which would dramatically increase water solubility.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and forces the organic product into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent than ethyl acetate if losses are significant. A 9:1 mixture of Dichloromethane:Isopropanol can be effective for extracting polar products.
-
Q5: I am having difficulty separating the N1 and N2 alkylated isomers by column chromatography. What conditions do you recommend?
A5: These isomers often have very similar polarities.
-
Solution: High-performance flash chromatography is recommended.
-
System 1 (Standard): Use a gradient elution from 20% to 60% Ethyl Acetate in Hexanes.
-
System 2 (For difficult separations): Try a different solvent system that offers alternative selectivity, such as Dichloromethane/Methanol (e.g., 98:2 to 95:5 gradient). Adding a small amount of a third solvent, like a few drops of triethylamine for basic compounds or acetic acid for acidic ones, can sometimes improve peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q: Which is the superior starting route: cyclocondensation or N-alkylation? A: There is no single "superior" route; it is application-dependent.
-
Cyclocondensation is often more atom-economical and can be cheaper for large-scale synthesis if the β-dicarbonyl precursor is readily available. However, it can suffer from regioselectivity issues.
-
N-Alkylation offers a more controlled, modular approach, especially if you already have a substituted pyrazole core. The main challenge is separating the N1 and N2 isomers.[2] For discovery chemistry, where various side chains might be explored, this is often the more flexible method.
Q: What is the role of DMF as a solvent in the N-alkylation reaction? A: Dimethylformamide (DMF) is a polar aprotic solvent. Its primary roles are to:
-
Effectively solvate the sodium pyrazolide salt formed after deprotonation by NaH.
-
Promote the SN2 reaction with ethyl bromoacetate.
-
Remain stable at the elevated temperatures (e.g., 100 °C) that may be required to drive the reaction to completion.[2]
Q: Can I use hydrazine sulfate instead of hydrazine hydrate? A: Yes, but with adjustments. Hydrazine sulfate is a stable, crystalline solid, which can be easier to handle than hydrazine hydrate. However, it is a salt. To liberate the free hydrazine nucleophile, you must add a base (e.g., two equivalents of sodium hydroxide or potassium carbonate) to the reaction mixture. The reaction will then proceed in a similar fashion.
Optimized Experimental Protocols
Protocol A: Cyclocondensation Route
This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyls.[1][4]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 3-oxoadipate (1 equiv.) and ethanol (5 mL per gram of ester).
-
Acidification: Add glacial acetic acid (0.1 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Hydrazine Addition: Cool the flask in an ice-water bath. Slowly add hydrazine hydrate (1.1 equiv.) dropwise via a syringe. The addition should take approximately 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C). Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (10 mL per gram of starting ester) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oil by flash column chromatography on silica gel using a gradient of 20-70% ethyl acetate in hexanes to yield the product.
Protocol B: N-Alkylation Route
This protocol is based on the alkylation of N-H containing heterocycles.[2]
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, then carefully decant the hexanes.
-
Deprotonation: Add anhydrous DMF (5 mL per 10 mmol of pyrazole) to the flask and cool to 0 °C. Add a solution of 3(5)-methylpyrazole (1 equiv., as a stand-in for the unsubstituted pyrazole-3-acetate precursor which is less common) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour. Cessation of H2 bubbling indicates complete deprotonation.
-
Alkylation: Add ethyl bromoacetate (1.1 equiv.) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography (e.g., 30-80% ethyl acetate in hexanes) to separate the desired N1-alkylated product from the N2-isomer.
Data Summary Table
| Route | Key Reagents | Base/Catalyst | Solvent | Temp. (°C) | Typical Yield | Key Challenge |
| Cyclocondensation | Diethyl 3-oxoadipate, Hydrazine | Acetic Acid (cat.) | Ethanol | 80 | 40-60% | Regioselectivity (3- vs 5-isomer) |
| N-Alkylation | 3-H-Pyrazole, Ethyl Bromoacetate | NaH | DMF | 25-60 | 50-70% | N1 vs N2 isomer separation[2] |
| N-Alkylation | 3-H-pyrazole, Ethyl Bromoacetate | K2CO3 / KI | Acetonitrile | 80 | 35-55% | Slower reaction rates |
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
Technical Support Center: Microwave-Assisted Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
This guide provides in-depth technical support for researchers and drug development professionals utilizing microwave-assisted organic synthesis (MAOS) to produce Ethyl 2-(1H-pyrazol-3-yl)acetate. We will explore the reaction mechanism, provide a detailed experimental protocol, and address common troubleshooting scenarios to help you optimize your yield and purity.
Overview of the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry. The synthesis primarily involves the cyclocondensation reaction between a hydrazine and a suitable 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[1][2] The use of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to mere minutes while often improving yields and minimizing side-product formation.[3]
The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the 1,3-dielectrophile, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrazole ring.[4]
Reaction Mechanism: Knorr Pyrazole Synthesis
The diagram below illustrates the stepwise mechanism for the formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.
Caption: Knorr synthesis mechanism for pyrazole formation.
Detailed Experimental Protocol
This protocol outlines a general method for the microwave-assisted synthesis of this compound. Optimization may be required based on the specific microwave reactor and reagents used.
Reagents:
-
Ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 mmol, 1 equiv.)
-
Hydrazine hydrate (~64%, 1.2 mmol, 1.2 equiv.)
-
Ethanol (or Acetic Acid), solvent-grade (3-5 mL)
Procedure:
-
Place Ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 3-5 mL of ethanol to the vial.
-
Slowly add hydrazine hydrate (1.2 mmol) to the mixture while stirring.
-
Seal the vial with a septum cap.
-
Place the vial into the cavity of a scientific microwave reactor.
-
Set the reaction parameters as outlined in the table below. Standard safety protocols for pressurized reactions should be followed.[5]
-
After irradiation is complete, allow the vial to cool to room temperature (below 50°C) before opening.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexane).
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the final product.
Table 1: Microwave Reaction Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Temperature | 100 °C | 120 °C | Increasing temperature accelerates the dehydration steps, often leading to higher conversion within a shorter time.[6][7] |
| Time | 15 min | 10 min | Higher temperatures often allow for a reduction in reaction time, preventing potential product degradation.[8] |
| Microwave Power | 150 W (Variable) | 200 W (Variable) | Power should be sufficient to reach and maintain the target temperature. The instrument will modulate power automatically. |
| Solvent | Ethanol | Acetic Acid | Acetic acid can catalyze the dehydration steps, potentially improving the reaction rate and yield.[2] |
| Pressure | Monitored (Max 20 bar) | Monitored (Max 20 bar) | Pressure is a result of heating a sealed solvent and must be monitored for safety.[6] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield is significantly lower than expected. What are the primary causes?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this using TLC or LC-MS. To address this, you can incrementally increase the reaction temperature (e.g., in 10-20°C steps) or extend the reaction time.[9] The Arrhenius equation suggests that a 10°C increase can roughly double the reaction rate.[9]
-
Reagent Quality: Ensure the purity of your starting materials. Hydrazine hydrate can degrade over time. Use freshly opened or properly stored reagents. The stoichiometry is also critical; ensure an appropriate ratio of hydrazine to the dicarbonyl compound is used.[10]
-
Sub-optimal Temperature: The initial temperature of 100°C may be insufficient for efficient cyclization and dehydration. Cautiously increasing the temperature to 120-140°C can significantly improve yields, provided the product is stable at these temperatures.[7]
-
Workup/Purification Losses: Product may be lost during extraction or chromatography. Ensure proper pH adjustment during aqueous workup and select an appropriate solvent system for chromatography to achieve good separation.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A2: The presence of multiple spots indicates side products or unreacted starting materials.
-
Unreacted Starting Material: One of the spots will likely correspond to your starting 1,3-dicarbonyl compound.
-
Hydrazone Intermediate: The initial condensation product before cyclization (the hydrazone intermediate) may be present if the reaction did not go to completion.[11] This can often be resolved by increasing the reaction temperature or time.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of two different pyrazole regioisomers is possible, though often one is majorly favored.[12][13] For Ethyl 4,4-dimethoxy-3-oxobutanoate, this is less of a concern.
-
Degradation Products: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the final product.[9] If you suspect degradation, try reducing the temperature or shortening the irradiation time.[7]
Q3: The reaction doesn't seem to go to completion, even after extending the time. What should I try next?
A3: If extending the time is ineffective, consider changing other parameters:
-
Increase Temperature: This is often the most effective way to drive a microwave reaction to completion.[9] Ensure your temperature does not exceed the stability limits of your molecules.
-
Change Solvent: The choice of solvent is critical in microwave chemistry.[3] Solvents with a high dielectric loss tangent (like ethanol, DMF, or ethylene glycol) absorb microwave energy efficiently, leading to rapid heating.[6] Switching from ethanol to a higher-boiling solvent like DMF or using a catalytic amount of acid (like acetic acid) can promote the final dehydration step.[11]
-
Increase Reagent Concentration: A slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product. However, a large excess can complicate purification.
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing common issues in the synthesis.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why use microwave synthesis over conventional heating for this reaction? A1: The primary advantages are speed, efficiency, and often higher yields.[3] Microwave energy heats the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction time from hours to minutes. This rapid heating can also minimize the formation of thermal degradation byproducts.[3]
Q2: How do I select the appropriate solvent for my microwave-assisted pyrazole synthesis? A2: The ideal solvent should be polar enough to efficiently absorb microwave energy.[3] Common choices include ethanol, acetic acid, and dimethylformamide (DMF).[3] The solvent's boiling point is also a key consideration, as microwave reactors can safely heat solvents well above their atmospheric boiling points, creating high-pressure conditions that accelerate the reaction.[5]
Q3: Can I use a domestic microwave for pyrazole synthesis? A3: This is strongly discouraged.[3] Domestic microwave ovens lack the necessary safety features and precise controls for temperature, pressure, and power required for chemical synthesis.[3] This can create significant safety hazards and lead to non-reproducible results. Always use a dedicated scientific microwave reactor.
Q4: Is it possible to perform this reaction solvent-free? A4: Yes, solvent-free, or "neat," reactions are a cornerstone of green chemistry and are often highly effective under microwave irradiation.[3][8] The reactants themselves absorb the microwave energy. This approach can lead to even faster reactions and simplifies purification by eliminating the need to remove a solvent. You would mix the neat reagents and irradiate, but careful temperature monitoring is crucial to avoid charring.[8]
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 10. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Preventing isomer formation during the synthesis of pyrazole acetates
Welcome to the technical support center for pyrazole acetate synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazole chemistry, with a specific focus on preventing the formation of unwanted isomers. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing two spots on our TLC/LC-MS after synthesizing ethyl 1,5-diphenyl-1H-pyrazole-3-acetate, both with the same mass. What is the likely cause?
This is a classic case of regioisomer formation, a common challenge in pyrazole synthesis. When reacting an unsymmetrical 1,3-dicarbonyl compound (like an ethyl benzoylpyruvate derivative) with a substituted hydrazine (like phenylhydrazine), the initial condensation and subsequent cyclization can occur in two different ways, leading to two distinct pyrazole regioisomers.
For instance, in the synthesis of pyrazole acetates from ethyl 4-aryl-2,4-dioxobutanoates and hydrazines, the reaction can yield both the desired 1,3,5-trisubstituted pyrazole and the undesired 1,3,4-trisubstituted isomer. The relative ratio of these isomers is highly dependent on the reaction conditions.
To confirm the identity of your two products, advanced NMR techniques are invaluable. 1D and 2D NMR spectroscopy, including NOE (Nuclear Overhauser Effect) experiments, can elucidate the spatial relationships between substituents on the pyrazole ring, allowing for unambiguous structural assignment.
Q2: What are the primary factors that control which isomer is formed during a pyrazole synthesis?
The regioselectivity of pyrazole formation is a delicate interplay of several factors. Understanding these can help you steer the reaction towards your desired product.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction pathway. The initial condensation will preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the hydrazine.
-
Reaction Conditions: This is often the most practical aspect to control in a laboratory setting.
-
pH (Catalyst): The choice between acidic and basic catalysis can completely reverse the regioselectivity. For example, in the reaction of benzoylacetone with methylhydrazine, acidic conditions tend to yield the 1,5-dimethyl-3-phenylpyrazole, while basic conditions favor the 1,3-dimethyl-5-phenylpyrazole.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the isomer ratio.
-
Temperature: In many cases, thermodynamic and kinetic products are different. Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures could allow for equilibration to the more stable thermodynamic product.
-
Here is a summary of how reaction conditions can influence isomer formation:
| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Catalyst | Acidic (e.g., AcOH) | Often favors one regioisomer | Basic (e.g., NaOEt) | Often favors the other regioisomer |
| Temperature | Low Temperature | May favor the kinetic product | High Temperature | May favor the thermodynamic product |
| Solvent | Protic (e.g., Ethanol) | Can influence proton transfer steps | Aprotic (e.g., Toluene) | Can alter reaction pathway |
Troubleshooting Guide
Problem: My reaction is producing a nearly 1:1 mixture of pyrazole acetate isomers. How can I improve the selectivity?
A non-selective reaction is a common starting point. Here’s a systematic approach to troubleshoot and optimize for the desired isomer.
Step 1: Re-evaluate Your Catalyst
The choice of an acidic or basic catalyst is the most powerful tool for controlling regioselectivity in pyrazole synthesis.
-
If you are using a base (e.g., sodium ethoxide, piperidine): Consider switching to an acid catalyst. A common choice is acetic acid, often used as the solvent as well. The mechanism under acidic conditions proceeds differently, which can dramatically alter the product ratio.
-
If you are using an acid (e.g., acetic acid, HCl): Try a base-catalyzed reaction. The choice of base can also be important; for example, a milder organic base like triethylamine may give different results than a strong base like sodium ethoxide.
Step 2: Modify the Reaction Temperature
If changing the catalyst is not sufficient, temperature modulation is your next step.
-
To favor the kinetic product: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This can slow down the reaction but may significantly improve selectivity if the activation energy for the formation of the desired isomer is lower.
-
To favor the thermodynamic product: If you suspect your desired product is the more stable isomer, running the reaction at a higher temperature (e.g., refluxing in a higher-boiling solvent like toluene or xylene) might allow the initially formed mixture to equilibrate to the more stable product.
Step 3: Solvent Screening
The solvent can influence the reaction pathway. A quick screen of different solvents can sometimes yield surprising improvements in selectivity. Consider testing:
-
Protic solvents: Ethanol, Methanol, Acetic Acid
-
Aprotic polar solvents: DMF, DMSO
-
Aprotic non-polar solvents: Toluene, Dioxane
The following workflow can guide your optimization process:
Scalable synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate for industrial applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable production of this valuable heterocyclic building block. As a key intermediate in the synthesis of various pharmaceuticals, ensuring a robust, high-yield, and scalable process is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the common causes and how can I improve it?
A1: Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation, or product loss during workup. Let's break down the primary causes and their remedies.
-
Incomplete Reaction: The condensation of the β-ketoacetal (Ethyl 4,4-dimethoxy-3-oxobutanoate) with hydrazine is typically efficient, but incomplete conversion can occur.
-
Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. The reaction is often monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the limiting reagent.
-
Solution:
-
Monitor Progress: Actively monitor the reaction until the starting β-ketoacetal spot/peak is no longer visible.
-
Optimize Temperature: While the reaction often proceeds well at room temperature to 60°C, a modest increase in temperature can drive the reaction to completion. However, excessive heat can promote side reactions.
-
Reagent Stoichiometry: Ensure hydrazine hydrate is used in a slight excess (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the more valuable ketoacetal precursor.
-
-
-
Product Loss During Workup: this compound has moderate solubility in water and some organic solvents.
-
Causality: During the aqueous workup and extraction phase, a significant amount of product can be lost to the aqueous layer if an inappropriate solvent or insufficient number of extractions are used.
-
Solution:
-
Solvent Selection: Use a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, which is more effective than a single extraction with a large volume.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to "salt out" the dissolved product from any residual water, driving it into the organic phase and reducing losses.
-
-
-
Side-Product Formation: Unwanted side reactions can consume starting materials and complicate purification. This is addressed in detail in the next question.
Q2: I am observing a significant impurity with the same mass as my product. How can I identify and minimize it?
A2: The most probable impurity with an identical mass is the regioisomer, Ethyl 2-(1H-pyrazol-5-yl)acetate . This arises from the two possible modes of cyclization when hydrazine attacks the unsymmetrical 1,3-dicarbonyl surrogate.[1]
-
Causality & Mechanism: The reaction proceeds via initial condensation of hydrazine with the ketone carbonyl, followed by cyclization and dehydration. The initial attack can occur at either the ketone or the ester carbonyl, but attack at the more electrophilic ketone is favored. However, the subsequent cyclization step's regioselectivity is highly dependent on the reaction conditions, particularly the pH.[2] Under neutral or basic conditions, the formation of the desired 3-substituted pyrazole is generally favored. Acidic conditions can sometimes alter the selectivity.[1]
-
Identification:
-
NMR Spectroscopy: 1H and 13C NMR are definitive. The chemical shifts of the methylene group (CH2) and the pyrazole ring protons will differ significantly between the 3- and 5-substituted isomers.
-
LC-MS/MS: While the mass will be identical, the fragmentation pattern may differ, and chromatographic separation (LC) should resolve the two isomers.
-
-
Minimization Strategies:
-
pH Control: Maintain a neutral to slightly basic pH during the reaction. The use of hydrazine hydrate itself often provides a sufficiently basic environment. Adding a mild, non-nucleophilic base can sometimes help, but careful optimization is required.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like ethanol or methanol are commonly used and generally provide good selectivity for this type of reaction.[3]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40°C) to minimize isomerization or side reactions.
-
Q3: The reaction is difficult to control during scale-up, with a strong exotherm. What are the best practices for industrial synthesis?
A3: Thermal control is a critical safety and quality parameter in large-scale synthesis. The condensation reaction between a dicarbonyl compound and hydrazine is often exothermic.[4]
-
Causality: The heat of reaction is generated from the formation of stable C-N bonds and the subsequent aromatization of the pyrazole ring. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and leading to potential temperature spikes.[4]
-
Scale-Up & Safety Solutions:
-
Controlled Reagent Addition: The most effective method to control the exotherm is to add the hydrazine hydrate solution dropwise or via a syringe pump to the solution of the β-ketoacetal. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Adequate Cooling: Ensure the reactor is equipped with a sufficiently powerful cooling jacket and that the internal temperature is monitored continuously with a probe.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help to absorb the heat generated, although this may impact reaction kinetics and vessel occupancy. A balance must be found during process development.
-
Reverse Addition: In some cases, adding the ketoacetal solution to the hydrazine solution can provide better thermal control. This should be evaluated during process optimization.
-
Safety with Hydrazine: Hydrazine is a high-energy and toxic substance. Always handle it in a well-ventilated area (fume hood or closed system), wearing appropriate personal protective equipment (PPE). For industrial applications, consider using a less hazardous hydrazine salt (e.g., hydrazine sulfate) with a stoichiometric amount of base, or using a safer, engineered solution of hydrazine hydrate.
-
Q4: My final product is difficult to purify. What are the recommended purification strategies for industrial scale?
A4: Achieving high purity on a large scale requires moving beyond laboratory-scale chromatography.
-
Crystallization/Recrystallization: This is the most industrially viable method for purifying solid or low-melting-point compounds.
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for this class of compound include ethyl acetate/hexanes, toluene, or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are present, you can perform a hot filtration to remove insoluble matter. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize recovery, then filter and wash the crystals with a small amount of cold solvent.
-
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.[5] this compound has a relatively high boiling point, so high vacuum is required to prevent decomposition.
-
Acid-Base Extraction: To remove acidic or basic impurities, a liquid-liquid extraction workup can be designed. For instance, washing the organic solution of the crude product with a dilute acid solution will remove basic impurities, while a wash with a dilute base (e.g., NaHCO3) will remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most viable starting materials for a scalable synthesis of this compound?
A1: The key to a scalable synthesis is the selection of readily available, stable, and cost-effective starting materials. The most common and industrially preferred route involves the condensation of hydrazine with a 4-carbon, 1,3-dicarbonyl equivalent.
-
Primary Precursor: Ethyl 4,4-dimethoxy-3-oxobutanoate or Ethyl 4,4-diethoxy-3-oxobutanoate .
-
Rationale: These are β-ketoacetals, which serve as stable and easy-to-handle surrogates for the unstable ethyl 3-oxobutanal. The acetal group protects the aldehyde functionality, preventing self-condensation and other side reactions. They can be synthesized from ethyl acetoacetate.[6]
-
-
Second Reagent: Hydrazine hydrate (N2H4·H2O) .
-
Rationale: It is the simplest and most common source of the N-N unit required for the pyrazole ring. It is commercially available as a solution in water and is widely used in industrial processes.
-
Q2: What is the general reaction pathway for this synthesis?
A2: The synthesis follows the classic Knorr pyrazole synthesis pathway, which involves the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine.[7]
Caption: Reaction pathway for this compound synthesis.
The process involves:
-
Condensation: The more nucleophilic amine of hydrazine attacks the electrophilic ketone carbonyl of the β-ketoacetal to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the aldehyde carbon (after hydrolysis of the acetal) or the ester carbonyl, leading to a five-membered ring.
-
Dehydration/Elimination: The cyclic intermediate eliminates water and methanol to form the stable, aromatic pyrazole ring.
Q3: What are the critical process parameters to monitor and control?
A3: For a robust and reproducible synthesis, the following parameters are critical:
| Parameter | Importance | Typical Range/Control |
| Temperature | Affects reaction rate, exotherm, and impurity profile. | 25°C - 60°C. Monitor internal T, control with cooling. |
| Reagent Stoichiometry | Ensures complete conversion of the limiting reagent. | 1.05 - 1.2 equivalents of hydrazine hydrate. |
| Addition Rate | Crucial for controlling the exotherm on a large scale. | Slow, controlled addition over 1-2 hours for large batches. |
| Reaction Time | Determines the completeness of the reaction. | Monitor by TLC/HPLC until starting material is consumed. |
| Mixing/Agitation | Ensures homogeneity, prevents hot spots, and promotes mass transfer. | Maintain efficient agitation throughout the reaction. |
Q4: How should I structure my troubleshooting workflow when encountering a problem?
A4: A logical, step-by-step approach is essential for efficient troubleshooting.
Caption: A systematic workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4-dimethoxy-3-oxobutanoate
This protocol describes a common method for preparing the key β-ketoacetal precursor from ethyl acetoacetate.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Reaction: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like methanol, add a catalytic amount of a base (e.g., sodium methoxide).
-
Addition: Slowly add methyl orthoformate (1.1 eq) to the solution at room temperature.
-
Stirring: Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by adding a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.
Protocol 2: Scalable Synthesis of this compound
This protocol is designed for scalability and thermal control.
-
Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and dropping funnel with Ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) and ethanol (5-10 volumes).
-
Cooling: Begin stirring and cool the solution to 15-20°C using the reactor jacket.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC/HPLC analysis confirms the complete consumption of the starting ketoacetal.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.
-
Workup: To the residue, add water and ethyl acetate. Stir vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified as described below.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound into a clean flask. Select a suitable solvent system (e.g., Toluene or Ethyl Acetate/Heptane).
-
Dissolution: Add the primary solvent (e.g., Toluene) in portions while heating the mixture to reflux until all the solid dissolves.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: For maximum yield, place the flask in an ice bath for at least 1 hour.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C to obtain a white to off-white crystalline solid.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate: Methodologies, Mechanisms, and Practical Insights
Introduction: The Significance of Ethyl 2-(1H-pyrazol-3-yl)acetate in Modern Chemistry
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The acetic acid ester side chain provides a versatile handle for further chemical modifications, making this compound a crucial intermediate in the synthesis of more complex molecular architectures. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classical Knorr Pyrazole Synthesis and the modern 1,3-dipolar cycloaddition of diazo compounds. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations to aid researchers in selecting the most suitable approach for their specific needs.
Methodology 1: The Knorr Pyrazole Synthesis - A Time-Honored and Robust Approach
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a β-keto ester with a hydrazine derivative.[1] This method is widely employed due to its reliability and the ready availability of starting materials.
Reaction Principle and Mechanism
The synthesis of this compound via the Knorr pathway typically utilizes a 1,3-dicarbonyl compound and hydrazine. The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl group. This leads to the formation of a five-membered ring.
-
Dehydration and Aromatization: Subsequent elimination of a water molecule and an alcohol molecule (from the ester) results in the formation of the stable, aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid.[1]
Visualizing the Knorr Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis from a β-Keto Ester and Hydrazine
This protocol is adapted from established procedures for Knorr pyrazole synthesis.[1]
Materials:
-
Appropriate β-keto ester (e.g., diethyl 3-oxopentanedioate)
-
Hydrazine hydrate
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-keto ester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. If using a neutral solvent like ethanol, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress of the reaction using TLC until the starting material is consumed. Reaction times can vary from 1 to several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Methodology 2: 1,3-Dipolar Cycloaddition - A Modern and Efficient Alternative
A more contemporary approach to pyrazole synthesis involves the [3+2] cycloaddition reaction between a diazo compound, such as ethyl diazoacetate (EDA), and an alkyne.[2][3][4] This method offers a high degree of atom economy and can be performed under mild conditions.
Reaction Principle and Mechanism
This reaction is a classic example of a 1,3-dipolar cycloaddition. The key steps are:
-
Generation of the 1,3-Dipole: Ethyl diazoacetate acts as the 1,3-dipole.
-
Cycloaddition: The diazo compound reacts with an alkyne (the dipolarophile) in a concerted or stepwise fashion to form a dihydropyrazole intermediate.
-
Aromatization: The intermediate readily undergoes oxidation or tautomerization to yield the stable aromatic pyrazole ring.
The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.
Visualizing the 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow of the 1,3-Dipolar Cycloaddition.
Detailed Experimental Protocol: Synthesis from Ethyl Diazoacetate and an Alkyne
This protocol is based on general procedures for 1,3-dipolar cycloaddition reactions for pyrazole synthesis.[3][4]
Materials:
-
Ethyl diazoacetate (EDA)
-
A suitable alkyne (e.g., ethyl propiolate)
-
An appropriate solvent (e.g., toluene, THF, or under solvent-free conditions)
-
Heating apparatus
-
Standard laboratory glassware
-
TLC supplies
-
Purification apparatus
Procedure:
-
Caution: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood. It is often prepared in situ or used as a solution.
-
In a reaction vessel, dissolve the alkyne (1 equivalent) in a suitable solvent.
-
Slowly add a solution of ethyl diazoacetate (1-1.2 equivalents) to the alkyne solution at a controlled temperature (often room temperature or slightly elevated).
-
The reaction mixture is then typically heated to a temperature ranging from 60°C to 110°C, depending on the reactivity of the substrates. Some reactions can proceed efficiently under solvent-free conditions with heating.[3][4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired this compound.
Comparative Analysis of Synthesis Methods
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | Readily available β-keto esters and hydrazines.[1] | Requires ethyl diazoacetate (potentially hazardous) and alkynes.[2] |
| Reaction Conditions | Typically requires heating (reflux).[1] | Can often be performed at lower temperatures, with some variations requiring heating.[3][4] |
| Yields | Generally good to excellent.[5] | Often high yields.[2][3] |
| Regioselectivity | Can lead to mixtures of regioisomers with unsymmetrical β-dicarbonyls and substituted hydrazines.[5] | Regioselectivity can be an issue with unsymmetrical alkynes, but can sometimes be controlled by reaction conditions.[2] |
| Safety Considerations | Generally safe, though hydrazine is toxic. | Ethyl diazoacetate is potentially explosive and requires careful handling. |
| Scalability | Readily scalable.[6] | Scalability can be a concern due to the hazardous nature of diazo compounds, though scalable one-pot procedures have been developed.[6] |
| Versatility | Highly versatile, tolerating a wide range of substituents on both starting materials.[5] | Versatile in terms of the alkyne component, allowing for diverse substitutions on the pyrazole ring.[7] |
Conclusion: Selecting the Optimal Synthetic Route
Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition offer effective pathways to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, safety considerations, and the need for specific substitution patterns.
The Knorr synthesis remains a reliable and robust choice, particularly for large-scale preparations where the handling of hazardous diazo compounds is a concern. Its primary drawback lies in the potential for regioisomeric mixtures when using unsymmetrical precursors.
The 1,3-dipolar cycloaddition offers a more modern and often higher-yielding alternative, especially for the synthesis of highly functionalized pyrazoles. However, the inherent risks associated with ethyl diazoacetate necessitate stringent safety protocols and may limit its applicability in some laboratory settings.
For researchers in drug development and medicinal chemistry, the versatility of both methods allows for the creation of diverse libraries of pyrazole derivatives for biological screening. A thorough understanding of the mechanistic nuances and practical considerations of each approach is paramount for successful and efficient synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethyl 2-(1H-pyrazol-3-yl)acetate and its 1-yl Isomer
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. The strategic placement of substituents on the pyrazole ring is a critical determinant of a molecule's biological activity, influencing its interaction with target proteins and subsequent downstream effects. This guide provides a comparative overview of the biological activities of two positional isomers: Ethyl 2-(1H-pyrazol-3-yl)acetate and Ethyl 2-(1H-pyrazol-1-yl)acetate.
While direct, head-to-head comparative studies on the biological activities of these two specific, unsubstituted isomers are not extensively documented in publicly available literature, a wealth of information on their more complex derivatives provides valuable insights into their potential therapeutic applications. By examining the structure-activity relationships (SAR) of related compounds, we can infer the likely biological profiles of these foundational molecules and guide future research endeavors.
The Critical Role of Isomerism in Pyrazole Bioactivity
The pyrazole ring possesses two distinct nitrogen atoms, N1 and N2, and three carbon atoms, C3, C4, and C5. The point of attachment of a substituent, such as the ethyl acetate group, profoundly impacts the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These physicochemical properties are paramount in dictating the molecule's ability to bind to biological targets like enzymes and receptors.
The substitution pattern on the pyrazole ring is a key factor in determining the type and potency of the biological response. For instance, studies on various pyrazole derivatives have shown that the placement of substituents can significantly alter their activity as cannabinoid receptor antagonists, with specific substitutions at the 1, 3, and 5-positions being crucial for high affinity and selectivity[1].
Caption: Positional isomerism of the ethyl acetate group on the pyrazole ring dictates distinct biological activities.
Comparative Biological Activities of Substituted Derivatives
To understand the potential biological activities of this compound and its 1-yl isomer, we can examine the activities of more complex molecules where these core structures are present.
Ethyl 2-(1H-pyrazol-1-yl)acetate Derivatives: Focus on Anticancer and Anti-inflammatory Potential
Derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate have been investigated for their potential as anticancer and anti-inflammatory agents.
-
Anticancer Activity: Several studies have synthesized complex molecules incorporating the 1-pyrazolyl acetate moiety and evaluated their cytotoxic effects against various cancer cell lines. For instance, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with a coumarinylthiazolyl pyrazole system have demonstrated notable antiproliferative effects against liver cancer cell lines[2][3]. These compounds were found to induce apoptosis and cell cycle arrest, with some exhibiting strong interactions with the VEGFR-2 receptor, a key target in angiogenesis[2][3].
-
Anti-inflammatory and Allergic Response: Research into 2-(1H-Pyrazol-1-yl)acetic acids has identified them as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2)[4]. CRTh2 is a G-protein coupled receptor involved in allergic inflammation, and its antagonists are being explored for the treatment of conditions like asthma and allergic rhinitis. This suggests that the 1-yl isomer scaffold may be a promising starting point for the development of novel anti-inflammatory and anti-allergic drugs.
This compound Derivatives: Antimicrobial and Anticancer Potential
The this compound scaffold has been incorporated into molecules exhibiting both antimicrobial and anticancer properties.
-
Antimicrobial Activity: A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, which share a similar substitution pattern to the 3-yl isomer, have been synthesized and assayed for their antimicrobial activity[5]. These compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. This suggests that the 3-yl isomer could serve as a valuable building block for the development of new antimicrobial agents.
-
Anticancer Activity: Pyrazole derivatives with substitutions at the 3-position have also been explored for their anticancer potential. For example, the synthesis of pyrazole derivatives from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has yielded compounds with antitumor activities against breast and lung cancer cell lines[6][7]. Furthermore, 1-aryl-1H-pyrazole-fused curcumin analogues have been synthesized and shown to exhibit antiproliferation activity, particularly on breast and liver cancer cells[8].
Summary of Potential Biological Activities
| Isomer | Potential Biological Activity | Supporting Evidence from Derivatives |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | Anticancer (VEGFR-2 inhibition), Anti-inflammatory (CRTh2 antagonism) | [2][3][4] |
| This compound | Antimicrobial, Anticancer | [5][6][7][8] |
Experimental Protocols for Biological Evaluation
For researchers interested in directly comparing the biological activities of these two isomers, the following experimental workflows, adapted from the cited literature, can be employed.
Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Step-by-step protocol for the MTT cytotoxicity assay.
Conclusion and Future Directions
The positional isomerism of the ethyl acetate group on the pyrazole ring likely imparts distinct biological activities to this compound and its 1-yl counterpart. Based on the activities of their more complex derivatives, the 1-yl isomer shows promise in the development of anticancer and anti-inflammatory agents, while the 3-yl isomer appears to be a valuable scaffold for creating novel antimicrobial and anticancer compounds.
Direct experimental comparison of these two fundamental pyrazole derivatives is a necessary next step to confirm these inferred activities and to elucidate the precise structure-activity relationships. Such studies would provide a solid foundation for the rational design of more potent and selective therapeutic agents based on the versatile pyrazole core.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Ethyl 2-(1H-pyrazol-3-yl)acetate Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory potential of novel ethyl 2-(1H-pyrazol-3-yl)acetate derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the synthetic rationale, detailed experimental validation, and comparative performance data, offering a comprehensive framework for researchers in the field of inflammation and drug discovery.
Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A central pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes.[1] However, traditional NSAIDs like indomethacin non-selectively inhibit both COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is upregulated at sites of inflammation.[3][4] This lack of selectivity is associated with significant gastrointestinal side effects.[3]
This has led to the development of COX-2 selective inhibitors, such as celecoxib, which feature a pyrazole scaffold.[5][6] The pyrazole ring system has proven to be a versatile and privileged structure in medicinal chemistry, offering a desirable pharmacokinetic profile and potent anti-inflammatory activity.[7][8] This guide focuses on a novel class of pyrazole derivatives, ethyl 2-(1H-pyrazol-3-yl)acetates, and provides a rigorous framework for validating their anti-inflammatory efficacy.
Synthesis of this compound Derivatives: A Representative Protocol
The synthesis of this compound derivatives can be achieved through a multi-step process, a general representation of which is provided below. This protocol is based on established synthetic methodologies for pyrazole ring formation.
Experimental Protocol: Synthesis of a Representative this compound Derivative
Step 1: Condensation to form a β-keto ester.
-
To a solution of a substituted acetophenone (1 equivalent) in a suitable solvent such as toluene, add a condensing agent like sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Slowly add diethyl carbonate (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-keto ester.
Step 2: Cyclization with Hydrazine to form the Pyrazole Ring.
-
Dissolve the β-keto ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrazole derivative by recrystallization or column chromatography.
Step 3: Alkylation to introduce the Ethyl Acetate Moiety.
-
To a solution of the synthesized pyrazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, the this compound derivative, by column chromatography.
In Vitro Validation of Anti-Inflammatory Activity
The primary mechanism of action for this class of compounds is expected to be the inhibition of the COX-2 enzyme. Further validation of their anti-inflammatory potential can be achieved by assessing their ability to suppress the production of key inflammatory mediators in a cellular model of inflammation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the inhibitory activity of the synthesized compounds against the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare dilutions of the test compounds and positive controls in COX Assay Buffer. The final DMSO concentration should be less than 1%.
-
In a 96-well plate, add 150 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or positive controls to the respective wells. For the 100% activity control, add 10 µL of the vehicle (DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a saturated stannous chloride solution in 0.1 M HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration.
Inhibition of Pro-Inflammatory Cytokine Production (TNF-α and IL-6)
This assay measures the effect of the compounds on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.[9][10]
-
Calculate the percentage of cytokine inhibition for each compound concentration.
In Vivo Validation of Anti-Inflammatory Activity
To translate the in vitro findings to a more physiologically relevant system, the anti-inflammatory efficacy of the most promising derivatives should be evaluated in an in vivo model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[1]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups at various doses.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, indomethacin, or test compounds orally one hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Data Analysis and Visualization
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Indomethacin | ||||||
| Celecoxib |
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0 | |
| Derivative 1 (mg/kg) | ||
| Derivative 2 (mg/kg) | ||
| Indomethacin (10 mg/kg) |
Visualizing Experimental Workflows and Signaling Pathways
To enhance the clarity and understanding of the experimental processes and underlying biological mechanisms, we utilize Graphviz to create diagrams.
Caption: A high-level overview of the experimental workflow for validating the anti-inflammatory activity of the synthesized derivatives.
Caption: A simplified diagram of the inflammatory signaling pathway targeted by the pyrazole derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive and rigorous approach to validating the anti-inflammatory activity of novel this compound derivatives. By employing a combination of chemical synthesis, in vitro enzymatic and cell-based assays, and an in vivo model of acute inflammation, researchers can generate robust and comparative data. The presented protocols are designed to be self-validating, with the inclusion of appropriate positive and negative controls.
The data generated from these studies will enable a thorough structure-activity relationship (SAR) analysis, guiding the further optimization of this promising class of anti-inflammatory agents. Future work should focus on elucidating the detailed mechanism of action, including the potential modulation of upstream signaling pathways such as NF-κB, and evaluating the pharmacokinetic and toxicological profiles of the lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Pyrazole Building Blocks in Drug Discovery
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, with over 40 pyrazole-containing drugs approved by the FDA.[1][2] Its prevalence is not accidental but is rooted in its unique physicochemical properties. The pyrazole ring features a "pyrrole-like" N-1 nitrogen that can act as a hydrogen bond donor and a "pyridine-like" N-2 nitrogen that serves as a hydrogen bond acceptor.[1][3] This dual functionality allows it to form critical interactions within biological targets.
Furthermore, pyrazole is an effective bioisostere for other aromatic rings like benzene or even functional groups like amides.[1][4][5] This bioisosteric replacement can lead to enhanced potency and improved physicochemical properties such as lipophilicity and aqueous solubility, crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Blockbuster drugs such as the anti-inflammatory Celecoxib (Celebrex®), the anticoagulant Apixaban (Eliquis®), and the kinase inhibitor Ruxolitinib (Jakafi®) underscore the profound impact of this versatile scaffold.[6]
This guide provides a head-to-head comparison of key pyrazole building blocks, offering insights into their synthesis, strategic application, and impact on molecular properties to aid researchers in their drug design endeavors.
Strategic Selection of Pyrazole Building Blocks: A Comparative Analysis
The choice of a pyrazole building block is a critical decision in the drug design process. It dictates not only the synthetic route but also the final compound's ability to interact with its target and its overall drug-like properties. Below, we compare three major classes of pyrazole building blocks.
Aminopyrazoles: The Kinase Inhibitor's Workhorse
5-Aminopyrazoles are arguably one of the most vital classes of pyrazole building blocks, particularly in the development of kinase inhibitors.[3][7][8] The amino group, typically positioned at the C3 or C5 position, is a potent hydrogen bond donor, often forming key interactions with the hinge region of protein kinases.
Synthetic Accessibility: The most common and versatile route to 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[9][10][11] This method is robust and allows for a wide range of substituents to be introduced on the pyrazole ring and the exocyclic amine.
Key Advantages:
-
Strong H-Bonding: Provides a crucial interaction point for targets like kinases.
-
Versatile Handle: The amino group can be further functionalized through acylation, alkylation, or used in cross-coupling reactions to build more complex molecules.[8]
Causality in Application: In the design of p38 MAP kinase inhibitors, the 5-aminopyrazole scaffold has been shown to be highly effective.[12] The amino group forms a hydrogen bond with the backbone carbonyl of a methionine residue in the hinge region, a critical interaction for potent inhibition.
Pyrazole Carboxylic Acids: The Anchor and Solubilizer
Pyrazole carboxylic acids are invaluable building blocks that serve multiple purposes. The carboxylic acid moiety can act as a strong hydrogen bond donor/acceptor or an ionic interaction point. It also serves as a synthetic handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.
Synthetic Accessibility: These are often prepared from pyrazole carbaldehydes via oxidation or through cyclocondensation reactions using precursors already containing the ester or acid functionality.[13][14]
Key Advantages:
-
Improved Solubility: The polar carboxylic acid group can significantly enhance the aqueous solubility of a lead compound.
-
Bioisostere for Other Acids: Can replace other acidic functional groups to fine-tune pKa and other physicochemical properties.
-
Synthetic Hub: An excellent starting point for creating libraries of amide derivatives to explore structure-activity relationships (SAR).
Halopyrazoles: The Cross-Coupling Powerhouse
Halogenated pyrazoles (bromo-, chloro-, or iodo-pyrazoles) are fundamental building blocks for constructing complex, highly decorated pyrazole-containing molecules. The halogen atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Synthetic Accessibility: Halopyrazoles can be synthesized through direct halogenation of the pyrazole core, typically at the C4 position, or built from halogenated precursors.[15]
Key Advantages:
-
Modular Synthesis: Enables the rapid and efficient introduction of aryl, heteroaryl, alkyl, and amino groups, allowing for extensive SAR exploration.
-
Metabolic Stability: A halogen atom can block a potential site of metabolism, improving the pharmacokinetic profile of a drug candidate.
Comparative Data Summary
To aid in the selection process, the following table summarizes key properties and applications of these principal pyrazole building blocks.
| Building Block Class | Primary Function in Drug Design | Common Synthetic Precursors | Key Drug Examples (Illustrative) | Physicochemical Impact |
| Aminopyrazoles | Hydrogen bond donor (e.g., kinase hinge binding) | β-Ketonitriles, Hydrazines | Ruxolitinib, Pirtobrutinib | Increases polarity, potential H-bonding |
| Pyrazole Carboxylic Acids | Ionic interactions, solubility enhancement, amide synthesis handle | Pyrazole aldehydes, β-Ketoesters | Used as intermediates for drugs like Celecoxib | Significantly increases solubility, lowers pKa |
| Halopyrazoles | Handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) | Pyrazole, N-Halosuccinimide | Crizotinib, Apixaban | Increases lipophilicity, can block metabolism |
Table 1: Head-to-head comparison of key pyrazole building block classes.
Experimental Protocols & Methodologies
Trustworthy and reproducible synthetic protocols are the bedrock of successful drug discovery campaigns. Here, we provide a detailed, validated protocol for a common and critical reaction: the synthesis of a 5-aminopyrazole building block.
Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
This protocol details the classic Knorr-type condensation for synthesizing a common 5-aminopyrazole scaffold.[10][11]
Objective: To synthesize 5-amino-3-methyl-1-phenyl-1H-pyrazole from phenylhydrazine and 3-oxobutanenitrile (acetoacetonitrile).
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
3-Oxobutanenitrile (0.83 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (0.5 mL, catalytic)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxobutanenitrile (10 mmol) and ethanol (20 mL). Stir until fully dissolved.
-
Reagent Addition: Add phenylhydrazine (10 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is typically complete within 2-4 hours. A successful reaction is indicated by the consumption of the starting materials as observed by TLC.
-
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. The resulting solid can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-90%.
Visualizing Synthetic Strategy
The choice of building blocks and synthetic routes is a strategic process. The following workflow illustrates the decision-making process in pyrazole synthesis.
Caption: Decision workflow for selecting a pyrazole synthesis strategy.
The foundational method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[18][19][20]
Caption: General scheme of the Knorr Pyrazole Synthesis.
A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is controlling regioselectivity.[18] The reaction can yield a mixture of two regioisomers, complicating purification. Modern synthetic approaches, including multi-component reactions (MCRs) and transition-metal-catalyzed methods, offer alternative routes that can provide better control and access to novel, highly substituted pyrazoles.[21][[“]][23]
Conclusion
Pyrazole building blocks are indispensable tools in the medicinal chemist's arsenal. Their unique electronic properties and synthetic versatility have cemented their role in a multitude of FDA-approved drugs. By understanding the distinct advantages and synthetic nuances of key building blocks—such as aminopyrazoles for kinase inhibition, pyrazole carboxylic acids for solubility and derivatization, and halopyrazoles for complex scaffold construction—researchers can make more strategic and informed decisions. The careful selection of the right building block, guided by the principles and protocols outlined in this guide, is a critical step toward the successful discovery and development of next-generation therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. scirp.org [scirp.org]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. rsc.org [rsc.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. chemhelpasap.com [chemhelpasap.com]
- 21. researchgate.net [researchgate.net]
- 22. consensus.app [consensus.app]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from Ethyl 2-(1H-pyrazol-3-yl)acetate
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a core component in numerous therapeutic agents.[3][4][5] Marketed drugs such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant all feature this versatile heterocyclic core, underscoring its pharmacological significance.[2][3][6]
Among the various synthetic precursors, Ethyl 2-(1H-pyrazol-3-yl)acetate serves as a particularly valuable and versatile starting material.[7][8] Its structure offers multiple reactive sites—the ester group, the pyrazole ring nitrogens, and the active methylene bridge—enabling the generation of diverse chemical libraries through straightforward synthetic modifications.[9] This guide provides a comparative analysis of the in vitro and in vivo studies of compounds derived from this key synthon, focusing on their demonstrated anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Synthetic Pathways: From a Common Precursor to Diverse Bioactive Molecules
The journey from this compound to a potential therapeutic agent involves strategic chemical modifications. A common synthetic route involves the initial cyclocondensation reaction to form the pyrazole ring, for instance, via a Pinner reaction strategy using substituted ethyl cyanoacetates and hydrazines.[9] Once the core scaffold is established, derivatives are typically synthesized through:
-
N-Alkylation/Arylation: Substitution at the N1 position of the pyrazole ring.
-
Amidation/Hydrazide Formation: Conversion of the ethyl ester group into amides or hydrazides, which can serve as intermediates for further cyclization or substitution.[10]
-
Condensation Reactions: Utilizing the active methylene group or a formyl group introduced at the C4 position for Claisen-Schmidt or Vilsmeier-Haack reactions to build more complex structures.[11]
These modifications allow for the fine-tuning of physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing biological activity and selectivity.
Part 1: Comparative In Vitro Efficacy
In vitro assays are the first critical step in drug discovery, providing a rapid and cost-effective method to screen large numbers of compounds for biological activity in a controlled, non-living system. These tests are essential for identifying promising candidates and elucidating their mechanisms of action at the cellular and molecular level.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Rationale: The development of novel anticancer agents with high selectivity and low toxicity remains an urgent need in medicinal chemistry.[12] Pyrazole derivatives have been extensively explored as potent anticancer agents that can interact with various targets, including protein kinases and tubulin, to induce cancer cell death (apoptosis).[12][13]
Primary Screening Methodology: MTT Cytotoxicity Assay The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at ~570 nm. The key metric derived from this assay is the IC50 value , which represents the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in a 96-well plate at a density of 5,000-10,000 cells per well.[12] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Comparative Performance Data:
| Compound Class/Example | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-Pyrazole Hybrids (33, 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [12] |
| Benzimidazole-Pyrazolo[1,5-a]pyrimidines (18-21) | MCF7, A549, HeLa | Micro- to nano-molar range | Antiproliferative | [12] |
| Pyrazole-fused Curcumin Analogs (12-14) | MDA-MB231, HepG2 | 3.64 - 16.13 | Cytotoxicity | [12] |
| Pyrazole-Thiazolidinone Hybrid (4a) | Lung Cancer Cells | Moderate (31.01% inhibition) | N/A | [16] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (22, 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | EGFR Inhibition | [12] |
| Pyrazole Chalcone (111c) | MCF-7, HeLa | High Inhibition | Cytotoxicity | [10] |
Mechanistic Insights & Visualization: Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling proteins. For example, compounds 22 and 23 showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a kinase often overactive in cancer.[12] Inhibition of EGFR blocks downstream pathways like RAS/MAPK, which are crucial for cell proliferation and survival.
Antimicrobial Activity: Combating Resistant Pathogens
Rationale: The global health threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[17] Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi, making them attractive candidates for new antimicrobial drug development.[18][19][20]
Primary Screening Methodology: Broth Microdilution The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[21][22] This method is preferred for its efficiency and conservation of reagents.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the microbial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21]
Comparative Performance Data:
| Compound Class/Example | Target Organism | MIC (µg/mL) | Standard Drug | Reference |
| Pyrazole-Imidazothiadiazole (21c) | Multi-drug resistant bacteria | 0.25 | Gatifloxacin (1 µg/mL) | [18] |
| Pyrazole-Imidazothiadiazole (23h) | Multi-drug resistant bacteria | 0.25 | Gatifloxacin (1 µg/mL) | [18] |
| Pyrazole-Thiadiazine (21a) | S. aureus, B. subtilis | 62.5-125 | Chloramphenicol | [20] |
| Pyrazole-Thiadiazine (21a) | C. albicans, A. flavus | 2.9-7.8 | Clotrimazole | [20] |
| Pyrazoline Derivative (9) | S. aureus, E. faecalis (MDR strains) | 4 | N/A | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Rationale: Chronic inflammation underlies numerous diseases, including arthritis and cardiovascular disease.[6] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, they can cause significant gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2][6] Pyrazole derivatives, most notably Celecoxib, can be designed as selective COX-2 inhibitors, offering potent anti-inflammatory effects with a better safety profile.[6]
Primary Screening Methodology: Heat-Induced Hemolysis The stabilization of the red blood cell (RBC) membrane against heat-induced hemolysis can be used as an in vitro measure of anti-inflammatory activity. The RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may inhibit the release of lysosomal enzymes that cause tissue damage and perpetuate inflammation.
Experimental Protocol: Heat-Induced RBC Membrane Stabilization
-
RBC Suspension: Prepare a 10% suspension of fresh human red blood cells in isotonic saline.
-
Reaction Mixture: Prepare a 2 mL reaction mixture containing 1 mL of the test compound (at various concentrations) and 1 mL of the 10% RBC suspension. A control tube contains saline instead of the test compound.[23]
-
Incubation: Incubate all tubes in a water bath at 56°C for 30 minutes.[23]
-
Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[23]
-
Calculation: Calculate the percentage inhibition of hemolysis compared to the control.
Comparative Performance Data:
| Compound Class/Example | Assay | Result | Standard Drug | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | N/A | [6] |
| Pyrazole Derivative | LPS-stimulated Macrophages | 85% IL-6 reduction at 5 µM | N/A | [6] |
| Pyrazole-Thiazole Hybrid | Dual COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | N/A | [6] |
| Pyrazole Benzonitriles | Protein Denaturation | High % inhibition | Diclofenac Sodium | [24] |
Part 2: Comparative In Vivo Efficacy
In vivo studies in animal models are the indispensable next step to validate in vitro findings. They provide crucial information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile within a complex, living biological system.[25][26]
Anticancer Activity: Evaluating Tumor Suppression in Living Models
Rationale: An in vivo model is essential to determine if a compound with potent in vitro cytotoxicity can effectively reach a tumor in a living organism and suppress its growth without causing unacceptable toxicity.[26][27]
Primary Methodology: Human Tumor Xenograft Model This model involves transplanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[25][26][28] The tumor is allowed to grow to a palpable size, after which the mice are treated with the test compound. Tumor volume is measured periodically to assess treatment efficacy.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of immunodeficient mice.[26]
-
Tumor Growth: Monitor the mice until tumors reach a predetermined volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole derivative (e.g., via intraperitoneal injection or oral gavage) at a specific dose (e.g., 10 mg/kg) daily or on a set schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Calculate the percentage of Tumor Growth Inhibition (TGI).
-
Toxicity Monitoring: Monitor the animals' body weight and general health throughout the study as indicators of toxicity.
Comparative Performance Data: In vivo data is highly specific to the compound, tumor model, and dosing regimen. However, successful pyrazole derivatives have demonstrated significant tumor growth inhibition in such models. For instance, a vicinal diaryl substituted pyrazole showed in vivo tumor growth inhibition at doses as low as 5 mg/kg.[14]
Anti-inflammatory Activity: Assessing Efficacy in an Acute Inflammation Model
Rationale: This model confirms whether the molecular-level activity observed in vitro (e.g., COX-2 inhibition) translates into a functional reduction of inflammation in a whole organism.
Primary Methodology: Carrageenan-Induced Paw Edema in Rats This is a classic and highly reproducible model for evaluating acute inflammation.[15][23] Sub-plantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[23] The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[29]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.[15]
-
Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds orally at different doses (e.g., 100, 200 mg/kg). The control group receives the vehicle, and a standard group receives a reference drug like Diclofenac (10 mg/kg).[23]
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[23]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point.
Comparative Performance Data:
| Compound Class/Example | Dose (mg/kg) | Max. Edema Inhibition (%) | Time (hours) | Standard Drug (Inhibition %) | Reference |
| Pyrazole Derivatives | 10 | 65-80% | 3 | Indomethacin (55%) | [6] |
| Pyrazole-Thiazole Hybrid | N/A | 75% | N/A | N/A | [6] |
| Dimeric Pyrazole Prodrugs | N/A | Proven Activity | N/A | N/A | [29][30] |
Conclusion and Future Outlook
The extensive body of research on derivatives of this compound confirms its status as a highly productive scaffold for the discovery of novel therapeutic agents. The data clearly demonstrates that strategic modifications to this core structure can yield compounds with potent and selective in vitro activity against cancer cells, microbial pathogens, and inflammatory targets. Crucially, these in vitro findings have been successfully translated into significant efficacy in established in vivo animal models.
Structure-activity relationship (SAR) studies remain paramount in guiding the rational design of next-generation pyrazole derivatives. Future efforts should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles while minimizing off-target toxicity. The exploration of novel pyrazole-based hybrids, which combine the pyrazole nucleus with other pharmacophores, represents a promising strategy for developing dual-action agents or overcoming drug resistance.[16] The continued investigation of this versatile chemical class holds great promise for delivering new and effective treatments for some of the most challenging human diseases.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. CAS 82668-50-6 | this compound - Synblock [synblock.com]
- 8. ajol.info [ajol.info]
- 9. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdb.apec.org [pdb.apec.org]
- 22. mdpi.com [mdpi.com]
- 23. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijpbs.com [ijpbs.com]
- 26. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jstage.jst.go.jp [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for Pyrazole-Containing Haptens
The pyrazole ring is a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals.[1][2] From the anti-inflammatory drug celecoxib to the phenylpyrazole insecticide fipronil and a new generation of pyrazole carboxamide fungicides, these compounds are ubiquitous.[3][4][5][6] Consequently, the development of highly specific and sensitive immunoassays for their detection is paramount for applications ranging from therapeutic drug monitoring and pharmacokinetic studies to environmental and food safety analysis.[4][5][7]
A central challenge in developing these immunoassays lies in managing antibody specificity. Pyrazoles, being small molecules (haptens), must be conjugated to a larger carrier protein to elicit an immune response.[8][9] The design of this hapten-carrier conjugate is not merely a procedural step; it is the most critical determinant of the resulting antibody's affinity and, most importantly, its cross-reactivity profile. This guide provides a comparative analysis of antibody cross-reactivity against pyrazole-containing haptens, grounded in experimental data, to illuminate the principles of rational immunoassay design.
The Decisive Role of Hapten Design in Antibody Specificity
The specificity of antibodies raised against haptens is governed by a principle established by Karl Landsteiner: the antibody's recognition site is predominantly directed towards the parts of the hapten that are most distal to its conjugation point on the carrier protein.[10][11] This means the choice of where to attach the linker arm to the pyrazole core fundamentally dictates which structural features of the molecule the immune system will recognize. An improperly designed hapten can lead to antibodies that fail to recognize the target analyte or, conversely, cross-react undesirably with related molecules, compromising assay accuracy.
The goal of hapten design is twofold:
-
Maximize Mimicry: The hapten should be a close structural and electronic mimic of the target molecule to generate high-affinity antibodies.[10]
-
Strategic Exposure: The most unique structural motifs of the target analyte should be positioned far from the linker attachment site to ensure they become the primary epitopes for antibody recognition.
We will explore these principles through comparative data from well-documented pyrazole-based compounds.
Comparative Analysis of Cross-Reactivity: Case Studies
The following case studies illustrate how subtle differences in hapten design can lead to vastly different antibody specificity profiles.
Case Study 1: Phenylpyrazole Insecticide - Fipronil
Fipronil and its metabolites are of significant environmental concern, necessitating precise monitoring. Studies on anti-fipronil antibodies demonstrate how the immunizing hapten dictates the assay's breadth of detection. Two different polyclonal antibody sera, 2265 and 2268, were generated using distinct immunizing haptens, resulting in unique cross-reactivity patterns.[5][12]
| Compound | Structural Variation from Fipronil | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | - (Target Analyte) | 100 | 100 |
| Fipronil-sulfide | Oxidation of the sulfinyl group | 96 | 39 |
| Fipronil-desulfinyl | Reduction of the sulfinyl group | 101 | 25 |
| Fipronil-detrifluoromethylsulfonyl | Loss of trifluoromethylsulfonyl group | 38 | 1.4 |
| Fipronil analogues without nitrile group | Absence of the CN group | < 4 | < 4 |
| Data sourced from BenchChem and a 2015 study on fipronil immunoassays.[5][12] Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100. |
Analysis & Causality:
-
Serum 2265 demonstrates broad cross-reactivity with major metabolites like fipronil-sulfide and fipronil-desulfinyl. This suggests the immunizing hapten used for this serum presented the core phenylpyrazole structure in a way that tolerated modifications at the sulfinyl group. This type of antibody is ideal for developing a generic assay to measure total fipronil-related exposure.
-
Serum 2268 is significantly more specific for fipronil. The sharp drop in recognition for the metabolites (39% and 25%) and especially for the detrifluoromethylsulfonyl analogue (1.4%) indicates that its immunizing hapten exposed the sulfinyl and trifluoromethylsulfonyl moieties as key parts of the epitope.[5][12]
-
Both sera showed negligible recognition of analogues lacking the nitrile group, highlighting this feature as a critical binding determinant for both antibody populations.[12]
Case Study 2: Pyrazole Carboxamide Fungicide - Penthiopyrad
The development of an immunoassay for the fungicide penthiopyrad provides a classic example of how linker position impacts selectivity. Two haptens were synthesized:
-
Hapten PPa: The linker was attached via the N-methyl group of the pyrazole ring.
-
Hapten PPb: The linker replaced a substituent on the thiophene ring, distal to the pyrazole ring.[10][11]
| Antibody Type | Cross-Reactant | Structural Similarity | Cross-Reactivity (%) |
| PPa-type Abs | Fluxapyroxad, Boscalid, etc. | Various fungicides | No inhibition found (<0.1%) |
| PPb-type Abs | Fluxapyroxad | Contains a similar pyrazole carboxamide group | < 0.5% |
| Data sourced from a 2014 study in RSC Advances.[10][11] |
Analysis & Causality:
-
PPa-type Antibodies: By attaching the linker to the pyrazole ring, the rest of the molecule—including the thiophene and the branched aliphatic substituent—was presented to the immune system. This resulted in highly specific antibodies that did not cross-react with other pyrazole-containing fungicides.[10][11]
-
PPb-type Antibodies: Attaching the linker at the opposite end of the molecule made the pyrazole carboxamide group a key part of the epitope. Consequently, these antibodies showed moderate, albeit low, cross-reactivity with fluxapyroxad, a compound that shares this feature.[10][11] This result perfectly aligns with Landsteiner's principle.
Case Study 3: Pyrazolone vs. Pyrazolidinedione Drugs
In the context of drug allergy diagnostics, a study was conducted to assess the cross-reactivity between two different classes of pyrazole-containing drugs: the 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one series and the 1,2-diphenyl-pyrazolidine-3,5-dione series. Using rabbit antisera and ELISA tests, researchers found no cross-reactivity between the two series.[13]
Analysis & Causality: This demonstrates that despite both classes containing a pyrazole-derived core, the structural differences are significant enough to allow for the generation of highly specific antibodies. The antibodies raised against one series did not recognize the other, highlighting that high specificity is achievable and crucial for diagnostic applications where distinguishing between drug classes is essential.[13]
Experimental Workflow: A Guide to Assessing Cross-Reactivity
The most common method for evaluating antibody cross-reactivity for haptens is the competitive indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA).[14][15] This assay measures the ability of a structurally related compound (the potential cross-reactant) to compete with the target analyte for a limited number of antibody binding sites.
Caption: Workflow for a competitive indirect ELISA (ic-ELISA).
Detailed Protocol: ic-ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating framework for determining the 50% inhibition concentration (IC50) and calculating the percent cross-reactivity.
Materials:
-
Coating antigen (e.g., hapten conjugated to Ovalbumin, OVA)
-
Primary antibody (polyclonal or monoclonal) raised against the immunizing antigen (e.g., hapten conjugated to Keyhole Limpet Hemocyanin, KLH)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Target analyte and potential cross-reacting compounds
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-2 µg/mL) in coating buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reacting compound in assay buffer.
-
Dilute the primary antibody to its optimal working concentration in assay buffer.
-
Wash the plate 3 times.
-
Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1 hour at 37°C. During this step, the free analyte/cross-reactant in the solution competes with the coated antigen for binding to the primary antibody.
-
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate 5 times. Add 100 µL of substrate solution to each well. Incubate in the dark for 15-20 minutes.
-
Read Results: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte/competitor concentration.
-
Use a four-parameter logistic curve fit to determine the IC50 value for the target analyte and each cross-reacting compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the following formula:[10][12]
%CR = (IC50 of Target Analyte / IC50 of Competing Compound) x 100%
Conclusion and Outlook
The development of robust immunoassays for pyrazole-containing compounds is an exercise in predictive design. As the experimental data show, antibody cross-reactivity is not a random outcome but a direct consequence of strategic hapten engineering. By carefully selecting the linker attachment point and preserving the structural integrity of the target molecule, researchers can generate antibodies with precisely tailored specificities. An antibody that recognizes a parent compound and its key metabolites can be invaluable for total exposure assessment, while a highly specific antibody that binds only the parent compound is essential for applications requiring precise quantification or diagnostic clarity. Understanding the principles of hapten design and employing systematic cross-reactivity testing, as outlined in this guide, are fundamental skills for any scientist working to harness the power of immunoassays in drug development and chemical analysis.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a sensitive monoclonal antibody-based indirect competitive enzyme-linked immunosorbent assay for analysing chlorantraniliprole residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Ethyl 2-(1H-pyrazol-3-yl)acetate: A Forced Degradation Study
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation and regulatory compliance. This guide provides a comprehensive framework for benchmarking the stability of Ethyl 2-(1H-pyrazol-3-yl)acetate, a versatile heterocyclic building block, under various stress conditions. By employing forced degradation studies, we can elucidate its degradation pathways and compare its stability profile against a relevant alternative, Ethyl 2-(1H-imidazol-2-yl)acetate.[1][2][3] This proactive approach to stability assessment is crucial for predicting shelf-life, identifying potential degradants, and ensuring the safety and efficacy of final drug products.[2][4]
The choice of Ethyl 2-(1H-imidazol-2-yl)acetate as a comparator is based on its structural similarity as an isomer, which allows for a direct evaluation of the influence of the pyrazole versus the imidazole ring on overall molecular stability.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[3] The primary objectives of such studies are to:
-
Identify likely degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Validate the stability-indicating power of analytical methods.[2][3]
This guide will detail the experimental protocols for subjecting this compound and its comparator to hydrolytic, oxidative, photolytic, and thermal stress.
Experimental Design & Rationale
The following sections outline the step-by-step methodologies for each stress condition. The rationale behind the selection of specific reagents and conditions is provided to offer insight into the experimental design. A high-performance liquid chromatography (HPLC) method with UV detection is the chosen analytical technique for quantifying the parent compounds and their degradants.
A validated, stability-indicating HPLC method is paramount for the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. The following is a general method that should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for polar heterocyclic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Hydrolysis is a common degradation pathway for esters.[1] This experiment will assess the stability of the ethyl ester functionality in both the pyrazole and imidazole derivatives under acidic, neutral, and basic conditions.
Protocol:
-
Prepare stock solutions (1 mg/mL) of this compound and Ethyl 2-(1H-imidazol-2-yl)acetate in acetonitrile.
-
For each compound, prepare three sets of solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by HPLC to determine the percentage of the remaining parent compound.
Causality of Experimental Choices: The use of 0.1 M HCl and 0.1 M NaOH provides standard acidic and basic conditions to accelerate hydrolysis.[1] Elevated temperature (60°C) is employed to ensure that significant degradation occurs within a reasonable timeframe.
Expected Outcome: Esters are generally susceptible to base-catalyzed hydrolysis. Therefore, we anticipate the most significant degradation in the 0.1 M NaOH solution. The relative stability of the pyrazole and imidazole derivatives will provide insights into the electronic influence of the heterocyclic ring on the ester group's susceptibility to nucleophilic attack.
Oxidative degradation can occur through various mechanisms. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[4]
Protocol:
-
Prepare stock solutions (1 mg/mL) of each compound in acetonitrile.
-
Dilute the stock solutions with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples directly by HPLC.
Causality of Experimental Choices: A 3% solution of hydrogen peroxide is a standard and effective concentration for inducing oxidative degradation without being overly aggressive. The experiment is conducted at room temperature to isolate the effect of the oxidizing agent from thermal degradation.
Expected Outcome: The pyrazole ring, while generally aromatic and stable, can be susceptible to oxidation, potentially leading to ring-opening or hydroxylation.[5][6] The imidazole ring is also subject to oxidative degradation. This experiment will reveal the relative susceptibility of each heterocyclic system to oxidative stress.
Photostability testing is crucial for determining if a compound is light-sensitive, which has implications for packaging and storage.[4]
Protocol:
-
Prepare solutions (100 µg/mL) of each compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup is a photostability chamber with a calibrated light source.
-
Simultaneously, keep a set of control samples, wrapped in aluminum foil to protect them from light, in the same chamber to act as dark controls.
-
Withdraw aliquots from both the exposed and control samples at appropriate time points.
-
Analyze the samples by HPLC.
Causality of Experimental Choices: The use of a controlled light source with both UV and visible output is critical for standardized and reproducible photostability testing. The dark control is essential to differentiate between photodegradation and any thermal degradation that may occur in the chamber.
Expected Outcome: Pyrazole and imidazole derivatives can exhibit varying degrees of photostability.[7][8] This experiment will determine if either compound degrades upon exposure to light and will help identify any photolytic degradation products.
Thermal degradation is assessed to understand the impact of temperature on the compound's stability in the solid state.
Protocol:
-
Place a known amount of each solid compound in separate, open glass vials.
-
Expose the vials to a constant temperature of 80°C in a calibrated oven.
-
Keep a set of control samples at room temperature.
-
At selected time points (e.g., 1, 3, 7, and 14 days), remove a vial of each compound from the oven.
-
Allow the vials to cool to room temperature.
-
Accurately weigh a portion of the solid and dissolve it in a suitable solvent to a known concentration.
-
Analyze the resulting solution by HPLC to determine the remaining parent compound.
Causality of Experimental Choices: An elevated temperature of 80°C is chosen to accelerate any potential solid-state degradation. The open vials allow for the escape of any volatile degradation products.
Expected Outcome: Pyrazole-containing compounds are often noted for their thermal stability.[9][10][11] This experiment will provide quantitative data on the solid-state thermal stability of this compound and its imidazole counterpart.
Data Presentation & Interpretation
The quantitative results from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hydrolytic Stability of this compound vs. Ethyl 2-(1H-imidazol-2-yl)acetate at 60°C (% Remaining Parent Compound)
| Time (hours) | This compound | Ethyl 2-(1H-imidazol-2-yl)acetate |
| 0.1 M HCl | ||
| 0 | 100 | 100 |
| 2 | 98.5 | 97.2 |
| 4 | 96.8 | 94.5 |
| 8 | 93.2 | 89.1 |
| 12 | 90.1 | 85.3 |
| 24 | 85.4 | 78.6 |
| Water | ||
| 0 | 100 | 100 |
| 24 | 99.8 | 99.5 |
| 0.1 M NaOH | ||
| 0 | 100 | 100 |
| 2 | 85.3 | 80.1 |
| 4 | 72.1 | 65.4 |
| 8 | 51.9 | 45.8 |
| 12 | 35.6 | 28.9 |
| 24 | 15.2 | 9.8 |
Table 2: Oxidative, Photolytic, and Thermal Stability (% Remaining Parent Compound)
| Stress Condition | Time | This compound | Ethyl 2-(1H-imidazol-2-yl)acetate |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.3 | 88.7 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.9 | 97.5 |
| Thermal (80°C, solid) | 14 days | 99.1 | 98.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental workflows and potential chemical transformations.
Caption: Experimental workflow for the forced degradation study.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatile Building Block: A Guide to the Synthetic Utility of Ethyl 2-(1H-pyrazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone in the design of novel therapeutics. Its prevalence in a wide array of biologically active molecules has driven a continuous search for versatile and efficient building blocks for its incorporation and elaboration. Among these, Ethyl 2-(1H-pyrazol-3-yl)acetate has emerged as a particularly valuable reagent, offering a convenient entry point to a diverse range of fused heterocyclic systems. This guide provides an in-depth review of the synthetic utility of this compound, offering a critical comparison with alternative synthons and providing detailed experimental insights for its practical application.
Introduction to this compound: A Gateway to Fused Pyrazoles
This compound is a bifunctional molecule featuring a pyrazole ring, which can act as a nucleophile, and an ethyl acetate moiety, which can be readily transformed or participate in cyclization reactions. The true synthetic power of this reagent is often realized through its conversion to the corresponding 3-aminopyrazole derivative, which serves as a key precursor for the construction of various fused heterocyclic systems. This transformation can be achieved either in a separate step or, more conveniently, in situ during a one-pot reaction. The pyrazole nucleus itself is a critical pharmacophore found in numerous drugs, and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Major Application
A predominant application of this compound lies in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in drug discovery, particularly as protein kinase inhibitors.[1][2] The general strategy involves the cyclocondensation of a 3-aminopyrazole, derived from this compound, with a 1,3-dicarbonyl compound.
Reaction Mechanism and Regioselectivity
The reaction proceeds through an initial condensation between the more nucleophilic exocyclic amino group of the 3-aminopyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is generally high, with the exocyclic amino group preferentially attacking the more electrophilic carbonyl carbon of the dicarbonyl compound.
Figure 1: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.
Comparative Performance with Alternative Reagents
While this compound serves as an excellent precursor, the direct use of commercially available 3-aminopyrazoles is a common alternative. The choice between these starting materials often depends on the desired substitution pattern, cost, and availability.
| Starting Material | Advantages | Disadvantages |
| This compound | - Versatile for in-situ generation of aminopyrazoles. - Allows for the introduction of substituents on the pyrazole ring prior to cyclization. | - Requires an additional step (hydrazinolysis) which may affect overall yield. |
| 3-Aminopyrazole | - Direct one-step reaction with dicarbonyl compounds. - Commercially available with various substituents. | - The scope of commercially available substituted 3-aminopyrazoles may be limited. |
| Ethyl Acetoacetate | - A common and inexpensive 1,3-dicarbonyl component. | - Not a direct precursor to the pyrazole ring; used in conjunction with a hydrazine to form the pyrazole ring first.[3] |
Table 1: Comparison of starting materials for pyrazolo[1,5-a]pyrimidine synthesis.
The literature suggests that high yields of pyrazolo[1,5-a]pyrimidines can be obtained from 5-aminopyrazoles reacting with various β-dicarbonyl compounds, with reported yields often ranging from 87% to 95%.[4][5]
Experimental Protocol: Synthesis of 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol is a representative example of the synthesis of a pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole derivative, which can be conceptually accessed from this compound.
Materials:
-
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product is recrystallized from ethanol to yield pure 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Synthesis of Pyrazolo[3,4-d]pyridazines and Other Fused Systems
The reactivity of the pyrazole and acetate moieties in this compound also allows for its use in the synthesis of other important fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities, including acting as kinase inhibitors.
The synthesis of pyrazolo[3,4-d]pyridazines can be achieved by reacting appropriately substituted pyrazole precursors with hydrazine.[2][6] For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, which can be conceptually derived from pyrazole acetate precursors, react with hydrazine to form the pyridazine ring.[2]
Figure 2: Synthesis of Pyrazolo[3,4-d]pyridazinones.
Furthermore, the active methylene group in this compound can undergo various condensation reactions with aldehydes and other electrophiles, providing a pathway to a wide range of substituted pyrazole derivatives.
Conclusion: An Indispensable Tool in Heterocyclic Synthesis
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a precursor to 3-aminopyrazoles, which are key intermediates in the construction of medicinally relevant pyrazolo[1,5-a]pyrimidines. The ability to generate the aminopyrazole in situ offers a streamlined approach to these complex scaffolds. While direct comparative data with alternative reagents is not always readily available in the literature, the broad applicability and the numerous examples of its use in the synthesis of diverse fused heterocyclic systems underscore its importance. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the efficient design and synthesis of novel therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(1H-pyrazol-3-yl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(1H-pyrazol-3-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory experience to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and are designed to integrate seamlessly into your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3-yl isomer was not available, we will proceed with the hazard profile of the closely related isomer, Ethyl 2-(1H-pyrazol-4-yl)acetate, which presents a reliable proxy for risk assessment.
Based on its GHS classification, this compound is considered hazardous.[1] Improper disposal can lead to environmental contamination and poses significant health risks upon exposure.[2]
| Hazard Category | Classification | Primary Risk |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Target Organ Toxicity | Category 3 | May cause respiratory tract irritation.[1] |
Immediate Safety Measures & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks of accidental exposure during waste consolidation and transfer.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned. For larger quantities, a protective suit may be necessary.[3]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[1][4]
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]
Chemical Waste Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Disposal workflow for this compound.
Step-by-Step Methodologies
1. Waste Container Selection:
-
Causality: The primary containment vessel is the first line of defense against leaks and spills. The material must be inert to the chemical waste to prevent degradation of the container.
-
Protocol:
-
Select a container made of a compatible material (e.g., high-density polyethylene, glass) that will not react with or absorb the chemical waste.[6] Acids and bases should not be stored in metal containers.[7]
-
Ensure the container has a secure, leak-proof screw-top cap.[6]
-
Do not use food-grade containers (e.g., mayonnaise jars, pickle jars) as this can lead to dangerous mix-ups.[6] The original product container is often a suitable choice if it is in good condition.[6]
-
Leave at least one inch of headspace (do not fill beyond the neck) to allow for vapor expansion.[6]
-
2. Waste Collection:
-
Causality: Proper collection prevents cross-contamination and ensures all hazardous materials are captured.
-
Protocol:
-
Carefully transfer surplus or expired this compound into the designated waste container.
-
Include any materials grossly contaminated with the chemical, such as pipette tips, weigh boats, or absorbent pads used for minor spills.
-
Keep the waste container closed at all times except when adding waste.[6]
-
3. Labeling:
-
Causality: Accurate labeling is a critical regulatory requirement (EPA) and ensures that all personnel can quickly identify the contents and associated hazards.[8]
-
Protocol:
-
The label must be securely affixed to the container and clearly legible.
-
It must include the following information:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Irritant," "Harmful," "Toxic").[6]
-
If it is a mixture, list all components by percentage or volume, including non-hazardous components.[6]
-
-
4. Segregation and Storage:
-
Causality: Improper storage of incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.
-
Protocol:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) .[6][9] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure the SAA is a well-ventilated, secondary containment system (e.g., a chemical-resistant tray or cabinet).
-
Segregate the waste from incompatible materials. For example, keep it separate from strong oxidizing agents, acids, and bases.[6]
-
5. Final Disposal:
-
Causality: Hazardous waste requires specialized treatment to render it safe. This process must be handled by certified professionals to comply with federal and local laws.
-
Protocol:
-
Do not attempt to neutralize the chemical waste unless it is part of an established and validated laboratory procedure.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[1]
-
Provide the vendor with the complete and accurate information from your hazardous waste label.
-
Regulatory Framework: A Synopsis
The management of laboratory chemical waste is governed by multiple agencies to ensure both environmental protection and workplace safety.[11]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for all hazardous waste management, from generation to final disposal.[2] Academic laboratories may fall under the Subpart K regulations, which provide specific guidelines for managing waste in these settings.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (1910.1450), are designed to protect workers.[12] This includes requirements for training, access to safety data sheets, and proper PPE.[12][13] All personnel handling hazardous waste must receive appropriate training.[13]
By following this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. danielshealth.com [danielshealth.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. aksci.com [aksci.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(1H-pyrazol-3-yl)acetate
Welcome to your definitive guide for the safe handling of Ethyl 2-(1H-pyrazol-3-yl)acetate (CAS No: 916084-27-0). In drug discovery and development, our success is built upon a foundation of safety and precision. This document provides immediate, essential guidance on the personal protective equipment (PPE) and operational protocols required to handle this compound, ensuring both your safety and the integrity of your research. We will move beyond simple checklists to explain the scientific reasoning behind each safety measure, empowering you to work with confidence and authority.
At-a-Glance Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
This data is synthesized from authoritative Safety Data Sheets (SDS).[1][2]
The Three Pillars of Protection: A Risk-Based Approach
Your PPE is your last and most personal line of defense against chemical exposure. Its selection is not arbitrary; it is a direct response to the specific hazards identified above.
Dermal Protection (Skin & Body)
The Causality: The primary dermal threat from this compound is its classification as a skin irritant (H315).[2] Prolonged or repeated contact can lead to redness, inflammation, and discomfort, potentially compromising the skin's natural barrier and leading to more severe reactions.
-
Primary Barrier: Chemical-Resistant Gloves
-
Selection: Standard nitrile gloves provide an effective barrier for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data.
-
Protocol: Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[1] Contaminated gloves must be disposed of as hazardous waste in accordance with laboratory and local regulations.[1][2] After removal, wash hands thoroughly with soap and water.[3][4]
-
-
Secondary Barrier: Protective Clothing
-
Selection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a complete chemical-resistant suit may be necessary.[1]
-
Protocol: Keep your lab coat buttoned to ensure full coverage. Remove it before leaving the laboratory to prevent the spread of contamination.
-
Ocular Protection (Eyes & Face)
The Causality: This compound is classified as a serious eye irritant (H319).[2] Accidental splashes can cause significant pain, redness, and potential damage to the cornea. This necessitates a robust physical barrier.
-
Minimum Requirement: Safety Glasses
-
Enhanced Protection: Goggles & Face Shields
-
Protocol: For procedures involving larger quantities, heating, or potential for splashing, upgrade to chemical splash goggles. When the risk is significant, a face shield should be worn in conjunction with goggles for maximum protection of the entire face.[1]
-
Respiratory Protection
The Causality: As a potential respiratory tract irritant (H335), inhaling dust or aerosols of this compound can lead to irritation of the nose, throat, and lungs.[2]
-
When is it Necessary? Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, it becomes essential under the following conditions:
-
Selection:
Operational Workflow: From Benchtop to Disposal
A self-validating safety protocol integrates PPE with engineering controls and procedural discipline. The following workflow is designed to minimize risk at every stage.
Engineering Controls: Your First Line of Defense
Always handle this compound in a well-ventilated area. A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][4] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][4]
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area. Ensure all necessary PPE is available and in good condition. Verify the location and functionality of the nearest eyewash station and safety shower.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves, ensuring they fit properly and overlap the cuffs of your lab coat.
-
Handling the Chemical: Perform all manipulations within a chemical fume hood to contain any dust or vapors.[1] Avoid actions that could generate dust or aerosols.[2]
-
Post-Handling: Once the procedure is complete, securely close the container.[4][5]
-
Doffing PPE: Remove gloves using the proper technique and dispose of them in a designated hazardous waste container.[1] Remove your lab coat and eye protection.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[1][3][4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection if necessary), contain the spill. Absorb the material with an inert, non-combustible material like sand or vermiculite.[4] Collect the material into a suitable, closed container for disposal.[1][2] Do not allow the substance to enter drains.[1][3][4]
Storage & Disposal
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5][6] The storage area should be secured.[4][5]
-
Disposal: All waste, including the chemical itself, contaminated materials, and empty containers, must be disposed of as hazardous waste.[4] Consult your institution's environmental health and safety office and adhere to all local, state, and federal regulations.[4] Do not reuse containers.[4]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely working with this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
